1H-pyrazole-3,4-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-6-7-3(2)5(10)11/h1H,(H,6,7)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPUTARUKSCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398458 | |
| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31962-35-3 | |
| Record name | 1H-pyrazole-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-4,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 1H-pyrazole-3,4-dicarboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with two carboxylic acid groups. This core structure is of interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole ring and the carboxylic acid functionalities. Accurate spectral analysis is crucial for confirming the structure, purity, and chemical environment of this molecule and its derivatives. This guide provides a summary of key spectral data and the methodologies used for their acquisition.
Spectral Data Presentation
The following tables summarize the available quantitative spectral data for derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | CDCl₃ | ~7.41 | m | - | Phenyl H-para | [1] |
| ~7.53 | d | 7.6 | Phenyl H-meta | [1] | ||
| ~7.93 | d | 7.6 | Phenyl H-ortho | [1] | ||
| ~9.10 | s | - | Pyrazole H-5 | [1] | ||
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | CDCl₃ | 3.81 | s | - | O-CH₃ (ester) | [1] |
| 4.08 | s | - | O-CH₃ (ester) | [1] | ||
| 7.31 | m | - | Phenyl H-para | [1] | ||
| 7.40 | d | 7.5 | Phenyl H-meta | [1] | ||
| 7.81 | d | 7.5 | Phenyl H-ortho | [1] | ||
| 9.28 | s | - | Pyrazole H-5 | [1] |
Note on the parent compound: For the N-unsubstituted This compound , one would expect a broad signal for the N-H proton (typically >10 ppm), a signal for the pyrazole C5-H (likely >8 ppm), and very broad signals for the two carboxylic acid protons (typically >12 ppm), all of which would be exchangeable with D₂O.
Table 2: ¹³C NMR Spectral Data (Predicted/Typical Ranges)
| Compound | Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |
| This compound | C=O (Carboxyl) | 160-175 | Typical range for carboxylic acid carbons. |
| C-3 (Pyrazole) | 140-155 | Attached to nitrogen and a carboxyl group, deshielded. | |
| C-4 (Pyrazole) | 115-130 | Attached to a carboxyl group. | |
| C-5 (Pyrazole) | 130-145 | Deshielded by adjacent ring nitrogen. |
Note: Experimental ¹³C NMR data for the target compound was not found. The values above are estimates based on the analysis of substituted pyrazoles and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch | C=O Stretch (Carboxylic Acid) | C=O Stretch (Ester) | C=N Stretch | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 3427 (broad) | - | 1717 | - | 1542 | [1] |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | - | - | - | 1712 | 1582 | [1] |
Note on the parent compound: For This compound , a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of hydrogen-bonded carboxylic acids) would be expected, along with a broad N-H stretch around 3100-3300 cm⁻¹. The C=O stretch would be prominent around 1700-1725 cm⁻¹.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Formula | Calculated Exact Mass | Reference |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | LC-MS | 230.9 | C₁₁H₈N₂O₄ | 232.0484 | [1] |
Note on the parent compound: For This compound (C₅H₄N₂O₄), the calculated exact mass is 156.0171 Da. In mass spectrometry, one would expect to observe the molecular ion [M]⁺ at m/z 156, or protonated/sodiated adducts depending on the ionization technique. Common fragmentation patterns would involve the loss of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not published. The following are generalized, standard procedures for obtaining high-quality spectral data for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds with exchangeable protons like carboxylic acids and N-H protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure quantitative signal integration.
-
For confirmation of exchangeable protons (OH, NH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the dry, powdered sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. This is the most common and convenient method.
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample for analysis and record the sample spectrum.
-
The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture.
-
Instrumentation: Use a mass spectrometer coupled with an appropriate ionization source and mass analyzer (e.g., LC-MS with ESI or GC-MS with EI).
-
Data Acquisition (using ESI-LC-MS):
-
The sample solution is infused directly into the electrospray ionization (ESI) source or injected into a liquid chromatograph (LC) for separation prior to MS analysis.
-
The ESI source generates gas-phase ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain highly accurate mass measurements, which can confirm the elemental composition.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the structural elucidation of a novel pyrazole derivative using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of 1H-pyrazole-3,4-dicarboxylic acid
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of interest to researchers, scientists, and professionals in drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4] A thorough understanding of the spectroscopic properties of novel pyrazole derivatives, such as this compound, is fundamental for their synthesis, characterization, and exploration in drug discovery pipelines.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR data is based on characteristic group frequencies and data from closely related compounds, the NMR data presented is predicted using computational methods due to the limited availability of experimental spectra for this specific molecule in the public domain.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 11.0 | Broad Singlet | 2H | 2 x -COOH |
| ~8.0 | Singlet | 1H | C5-H |
| ~13.5 | Broad Singlet | 1H | N1-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (C3-COOH) |
| ~163 | C=O (C4-COOH) |
| ~140 | C3 |
| ~115 | C4 |
| ~135 | C5 |
Solvent: DMSO-d₆
Table 3: Interpreted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | N-H stretch (Pyrazole ring) |
| ~3000 | Weak | C-H stretch (Pyrazole ring) |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium | C=N and C=C stretch (Pyrazole ring) |
| 1440 - 1395 | Medium | O-H bend (Carboxylic acid) |
| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| 950 - 910 | Broad | O-H bend (out-of-plane) |
Spectroscopic Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show three main signals. The two carboxylic acid protons (-COOH) are anticipated to appear as a broad singlet in the downfield region, typically between δ 11.0 and 13.0 ppm. The acidic proton on the pyrazole nitrogen (N1-H) is also expected to be a broad singlet, resonating at a very downfield chemical shift, around δ 13.5 ppm. The sole proton on the pyrazole ring (C5-H) is predicted to be a singlet at approximately δ 8.0 ppm. The absence of adjacent protons results in a singlet multiplicity for this signal.
¹³C NMR Spectrum
In the predicted ¹³C NMR spectrum, the carbon atoms of the two carboxylic acid groups are expected to resonate at the most downfield positions, around δ 163-165 ppm. The three carbon atoms of the pyrazole ring are predicted to appear in the aromatic region, with C3 and C5 resonating at approximately δ 140 and δ 135 ppm, respectively. The C4 carbon, being attached to a carboxylic acid group, is expected to be the most shielded of the ring carbons, with a predicted chemical shift of around δ 115 ppm.
IR Spectrum
The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and pyrazole functional groups. A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The N-H stretching vibration of the pyrazole ring is expected to appear as a medium intensity band around 3100 cm⁻¹. The C-H stretch of the pyrazole ring will likely be a weak band near 3000 cm⁻¹.
A strong and sharp absorption peak between 1720 and 1680 cm⁻¹ will be indicative of the C=O stretching vibration of the carboxylic acid groups. The C=N and C=C stretching vibrations of the pyrazole ring are expected to give rise to medium intensity bands in the 1600-1450 cm⁻¹ region. Other significant absorptions include the O-H bending vibrations of the carboxylic acid at around 1440-1395 cm⁻¹ and a broad out-of-plane bend between 950-910 cm⁻¹, and a strong C-O stretching band in the 1300-1200 cm⁻¹ region.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Clean the ATR crystal and pressure arm tip thoroughly after the measurement.
-
Process the spectrum, which includes automatic background subtraction by the instrument software.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound in a drug discovery and development pipeline.
Caption: Workflow for Spectroscopic Analysis in Drug Discovery.
This logical flow diagram outlines the integral role of spectroscopic techniques in the early stages of drug development. Following the synthesis and purification of a target compound, a battery of spectroscopic methods, including NMR and IR, are employed for unambiguous structure determination. This foundational data is crucial for subsequent stages such as purity assessment, stability studies, and biological screening, ultimately informing the critical go/no-go decisions in the progression of a potential drug candidate.
References
An In-depth Technical Guide on the Crystal Structure of Pyrazole-3,4-dicarboxylic Acids for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the crystal structure and experimental protocols related to pyrazole-3,4-dicarboxylic acids. While a complete crystallographic analysis of the parent compound, 1H-pyrazole-3,4-dicarboxylic acid, is not extensively documented in publicly accessible literature, this paper presents a comprehensive examination of a closely related and well-characterized derivative, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The data herein, including crystallographic parameters, synthesis, and characterization methods, serves as a valuable reference for researchers, scientists, and professionals in drug development interested in the pyrazole scaffold. The versatile biological activities of pyrazole derivatives, including their roles as anti-inflammatory, antibacterial, and antifungal agents, underscore the importance of understanding their structural characteristics for the design of novel therapeutics.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of carboxylic acid functional groups onto the pyrazole ring, as seen in pyrazole-dicarboxylic acids, provides opportunities for forming various intermolecular interactions, which are crucial for molecular recognition in biological systems and the formation of stable crystal lattices. This guide focuses on the 3,4-dicarboxylic acid isomer, with a detailed exploration of the crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid as a representative example.
Crystal Structure Analysis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid
The crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid has been determined by single-crystal X-ray diffraction, revealing a complex three-dimensional network stabilized by various hydrogen bonds.[1][2]
Crystallographic Data
The following table summarizes the key crystallographic data for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₂O₄ |
| Formula Weight | 232.19 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.164 (2) |
| b (Å) | 8.9810 (12) |
| c (Å) | 17.156 (2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2028.3 (5) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.519 |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 960 |
Molecular and Supramolecular Structure
The molecular structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid features an intramolecular O—H⋯O hydrogen bond. The molecules are further interconnected to form a three-dimensional framework through a combination of O—H⋯O, O—H⋯N, C—H⋯O, and C—H⋯π(arene) hydrogen bonds.[1][2]
Experimental Protocols
Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid
The synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid can be achieved from its corresponding dimethyl ester. The following is a typical procedure:
-
Hydrolysis of the Dimethyl Ester: Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate is hydrolyzed using a suitable base, such as sodium hydroxide, in a mixed solvent system like water and ethanol.
-
Reaction Conditions: The ester and solid sodium hydroxide are dissolved in the water-ethanol mixture and stirred at room temperature.
-
Acidification: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Purification: The resulting solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Single Crystal Growth
Single crystals suitable for X-ray diffraction can be obtained directly from the purified sample of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1] Slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol) at room temperature is a common method for growing high-quality single crystals.
X-ray Data Collection and Structure Refinement
The crystallographic data is collected using a single-crystal X-ray diffractometer. The structure is then solved and refined using standard crystallographic software packages. All hydrogen atoms are typically located in difference maps and refined isotropically.
Biological Significance and Potential Applications
Pyrazole carboxylic acid derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[3][4][5][6][7] While specific signaling pathways for this compound are not well-defined in the literature, related compounds have shown potential as:
-
Anti-inflammatory agents: Some pyrazole derivatives are known to exhibit significant anti-inflammatory properties.[4][5]
-
Antibacterial and Antifungal agents: Derivatives of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid have been evaluated for their inhibitory effects against various bacterial and fungal strains.[7]
The structural information presented in this guide can aid in the rational design of more potent and selective therapeutic agents based on the pyrazole-3,4-dicarboxylic acid core.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and characterization of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Solubility Profile of 1H-pyrazole-3,4-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1H-pyrazole-3,4-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound in various solvents is provided to empower researchers in generating in-house data.
Introduction to this compound
This compound is a heterocyclic organic compound with a pyrazole ring substituted with two carboxylic acid groups. Its structure, featuring both hydrogen bond donors (-NH of the pyrazole ring and -OH of the carboxylic acids) and acceptors (the nitrogen atoms of the pyrazole ring and the carbonyl oxygens), suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of the polar carboxylic acid groups indicates that its solubility will be significantly influenced by the pH of aqueous solutions.
Qualitative Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of similar molecules, such as pyrazole and other carboxylic acids. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone[1]. The addition of two carboxylic acid moieties to the pyrazole ring is expected to increase its polarity and enhance its solubility in polar solvents, particularly those capable of hydrogen bonding.
The solubility of this compound is expected to be low in non-polar solvents. In aqueous media, its solubility is anticipated to be pH-dependent, with significantly higher solubility in basic solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.
Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and pyrazole moieties can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | These solvents are less polar than DMSO and DMF, and their ability to solvate the highly polar dicarboxylic acid is likely to be lower. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The significant difference in polarity between the highly polar solute and non-polar solvents will result in poor solvation and, consequently, low solubility. |
| Aqueous Basic | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | Carboxylic acids are readily deprotonated by bases to form highly soluble carboxylate salts[2]. The reaction with sodium bicarbonate, a weak base, can be indicative of a relatively strong acidic nature[3]. |
| Aqueous Acidic | 5% Hydrochloric Acid | Low | In acidic solutions, the carboxylic acid groups will remain protonated, and the basicity of the pyrazole nitrogen atoms is generally low, leading to limited solubility enhancement. |
Experimental Protocol for Solubility Determination: Equilibrium Method
The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium (or shake-flask) method[4][5][6][7]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed[4].
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary but is often in the range of 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for the concentration of the dissolved compound. Equilibrium is achieved when the concentration no longer changes over time[4][6].
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation, followed by careful removal of the supernatant, or by filtering the solution through a syringe filter that does not adsorb the compound[4][5].
-
Analysis: The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy[4]. A calibration curve should be prepared to accurately quantify the concentration.
-
Calculation: The solubility is reported in units such as mg/mL, g/100mL, or mol/L.
3.3. Gravimetric Method as an Alternative For a simpler, though potentially less precise, determination of solubility, a gravimetric method can be employed[8][9][10]. This involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid residue[9][10].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. who.int [who.int]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Thermal Stability and Decomposition of 1H-Pyrazole-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1H-pyrazole-3,4-dicarboxylic acid. Due to a lack of extensive direct studies on this specific isomer, this guide draws upon data from closely related pyrazole carboxylic acid derivatives to infer its thermal properties and decomposition pathways. The primary decomposition mechanism for this class of compounds is decarboxylation.
Thermal Analysis Data
Table 1: Summary of Expected TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process | Probable Evolved Gases |
| 180 - 250 | ~45-50% | Decarboxylation | Carbon Dioxide (CO₂) |
| > 250 | Variable | Pyrazole Ring Decomposition | Nitrogen oxides (NOx), HCN, etc. |
Note: The temperature of decarboxylation for a related derivative, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, has been noted to occur at high temperatures, around 200°C[1].
Table 2: Summary of Expected DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |
| Melting | To be determined | To be determined | Endothermic |
| Decomposition | ~180 - 220 | To be determined | Exothermic/Endothermic |
Decomposition Pathway
The principal thermal decomposition route for this compound is anticipated to be a two-step decarboxylation process, followed by the subsequent decomposition of the pyrazole ring at higher temperatures.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to assess the thermal stability of this compound are provided below. These protocols are based on standard procedures for the thermal analysis of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition of the sample.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
An accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
An inert atmosphere is established by purging with nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the corresponding percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with phase transitions (e.g., melting) and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 300°C) at a controlled, linear heating rate (e.g., 10°C/min).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, their onset and peak temperatures, and the associated enthalpy changes.
Experimental Workflow
The logical flow for investigating the thermal stability and decomposition of this compound is outlined in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
References
Quantum Chemical Insights into 1H-Pyrazole-3,4-dicarboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the structural, electronic, and spectroscopic properties of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Through the application of quantum chemical calculations, this guide offers valuable insights for researchers, scientists, and professionals involved in drug development and molecular engineering.
Molecular Structure and Geometry
The foundational step in understanding the chemical behavior of this compound is the determination of its optimized molecular geometry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.[1][2][3]
A representative computational workflow for geometry optimization is outlined below:
The optimized geometry reveals a nearly planar pyrazole ring, a characteristic feature of such heterocyclic systems. The carboxylic acid groups, however, may exhibit some degree of rotation, influencing the molecule's overall conformation and potential for intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters (Calculated)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.38 | |
| C5-N1 | 1.34 | |
| C3-C(OOH) | 1.48 | |
| C4-C(OOH) | 1.49 | |
| Bond Angles | N1-N2-C3 | 111.5 |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 107.5 | |
| C4-C5-N1 | 108.0 | |
| C5-N1-N2 | 117.0 | |
| Dihedral Angles | N1-N2-C3-C4 | 0.5 |
| N2-C3-C4-C5 | -0.5 |
Note: The values presented are representative and based on typical DFT calculations for similar pyrazole derivatives.
Vibrational Spectroscopy
Vibrational analysis through frequency calculations not only confirms that the optimized geometry corresponds to a true energy minimum but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra are invaluable for the interpretation of experimental spectroscopic data. The potential energy distribution (PED) analysis can be employed to assign specific vibrational modes to the corresponding functional groups.
Table 2: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3500 | ν(O-H) | Carboxylic acid O-H stretching |
| ~3100 | ν(N-H) | Pyrazole N-H stretching |
| ~1750 | ν(C=O) | Carboxylic acid C=O stretching |
| ~1600 | ν(C=N) | Pyrazole ring C=N stretching |
| ~1450 | δ(O-H) | Carboxylic acid O-H in-plane bending |
| ~1300 | ν(C-N) | Pyrazole ring C-N stretching |
Note: Frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method.
Electronic Properties and Reactivity
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and potential applications in optoelectronics.[4] The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is particularly useful in predicting sites for non-covalent interactions, which are fundamental in drug-receptor binding.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are illustrative and can vary depending on the computational method and solvent model used.
Experimental Protocols: A Generalized Computational Approach
The following outlines a standard protocol for performing quantum chemical calculations on this compound, consistent with methodologies reported for similar compounds.[1][2][4]
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Initial Structure Generation: The initial 3D coordinates of this compound can be generated using molecular modeling software such as Avogadro or GaussView.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Tight convergence criteria for both energy and forces should be employed.
-
-
Frequency Calculation:
-
Performed at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
The absence of imaginary frequencies confirms a true energy minimum.
-
-
Electronic Property Calculation:
Conclusion
Quantum chemical calculations provide a powerful and insightful approach to characterizing the properties of this compound. The data and methodologies presented in this guide serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazole scaffold. The theoretical predictions of molecular structure, vibrational spectra, and electronic properties can effectively guide experimental efforts, ultimately accelerating the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Properties of 1H-Pyrazole-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of 1H-pyrazole-3,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological activities, presenting key quantitative data in structured tables and illustrating relevant processes with diagrams.
Physicochemical Properties
This compound (CAS No. 31962-35-3) is a white solid organic compound.[1] Its core structure consists of a five-membered pyrazole ring substituted with two carboxylic acid groups at positions 3 and 4. This arrangement imparts the molecule with the ability to act as a proton acceptor.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| Appearance | White solid | [1] |
| SMILES | O=C(O)c1cn[nH]c1C(=O)O | [1] |
Spectroscopic Data
Detailed spectroscopic data for the unsubstituted this compound is not extensively available in the public domain. However, data for its derivatives, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, provide valuable insights into the expected spectral characteristics.
For 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid:
| Spectroscopic Data | Value |
| **IR (ATR, cm⁻¹) ** | 3427 (O-H), 1717 (C=O), 1542 (C=N) |
| ¹H NMR (CDCl₃, δ) | 7.41 (m, 1H), 7.53 (d, J = 7.6 Hz, 2H), 7.93 (d, J = 7.6 Hz, 2H), 9.10 (s, 1H) |
| LC-MS (m/z) | 230.9 |
Source: Synthesis, molecular conformation and hydrogen bonding of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives.
Synthesis of this compound
A common route for the synthesis of pyrazole-3,4-dicarboxylic acid derivatives involves a 1,3-dipolar cycloaddition reaction, followed by hydrolysis. A representative experimental protocol for a derivative is provided below, which can be adapted for the synthesis of the parent compound.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid
This synthesis is achieved through the hydrolysis of its corresponding dimethyl ester.
Materials:
-
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
-
Sodium hydroxide (solid)
-
Water-ethanol mixture (80:20 v/v)
-
Dilute aqueous hydrochloric acid
Procedure:
-
Dissolve dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and solid sodium hydroxide (2 mmol) in a water-ethanol mixture (50 ml).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to ambient temperature.
-
Acidify the solution to pH 2 using dilute aqueous hydrochloric acid.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water.
-
Recrystallize the product from ethanol to yield pure 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.
Crystal Structure and Molecular Interactions
The crystal structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid reveals the presence of an intramolecular O—H···O hydrogen bond. The molecules are further linked into a three-dimensional framework by a combination of intermolecular O—H···O, O—H···N, C—H···O, and C—H···π(arene) hydrogen bonds.[4]
Biological Activities and Potential Applications
Derivatives of this compound have been investigated for their potential biological activities, primarily as antimicrobial agents.
Antibacterial and Antifungal Activity
A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[5] These studies indicate that the pyrazole dicarboxylic acid scaffold is a promising starting point for the development of new antimicrobial agents. The mechanism of action for pyrazole derivatives can be multifaceted, with some studies suggesting that they may disrupt the bacterial cell wall or inhibit DNA gyrase.[6]
Drug Development and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of pyrazole derivatives is known to interact with various biological targets.[7][8] For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase.[8] The development of pyrazole-based drugs often involves modifying the core structure to enhance binding affinity and selectivity for a particular biological target.
The logical relationship for the development of pyrazole-based therapeutic agents can be visualized as follows:
References
- 1. biosynth.com [biosynth.com]
- 2. 31962-35-3 | this compound - Capot Chemical [capotchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomeric Forms of 1H-Pyrazole-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 1H-pyrazole-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from closely related pyrazole derivatives and theoretical principles to provide a robust framework for its study. It covers the theoretical basis of its tautomerism, proposed methodologies for its synthesis and characterization, and a review of the potential biological activities of this class of compounds.
Introduction to Tautomerism in this compound
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. For unsymmetrically substituted pyrazoles like this compound, annular tautomerism is of primary importance. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring, leading to an equilibrium between two distinct tautomeric forms.
The two principal tautomers of this compound are:
-
This compound (Tautomer A): The proton resides on the nitrogen atom adjacent to the carbon bearing the 3-carboxylic acid group.
-
1H-Pyrazole-4,5-dicarboxylic acid (Tautomer B): The proton is located on the nitrogen atom adjacent to the carbon with the 5-carboxylic acid group (which is position 3 in the other tautomer).
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, solvent polarity, temperature, and intermolecular interactions such as hydrogen bonding. A thorough understanding of this tautomeric landscape is crucial for drug development, as the different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.
Tautomeric Equilibrium and Stability: A Computational Perspective
Based on studies of related pyrazole carboxylic acids, it is anticipated that both tautomers will be close in energy, with the exact equilibrium composition being influenced by the surrounding medium. Theoretical calculations on pyrazoles with electron-withdrawing groups suggest that the tautomer where the NH group is further from the electron-withdrawing substituent may be slightly favored.
Below is a logical workflow for a computational study to determine the relative stabilities of the tautomers of this compound.
A summary of hypothetical quantitative data from such a computational study is presented in Table 1.
| Tautomer | Relative Energy (ΔE, kcal/mol, Gas Phase) | Relative Gibbs Free Energy (ΔG, kcal/mol, Gas Phase) | Calculated Dipole Moment (Debye) |
| Tautomer A | 0.00 | 0.00 | ~3.5 |
| Tautomer B | 0.5 - 1.5 | 0.4 - 1.4 | ~4.0 |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the cycloaddition of a diazomethane equivalent with an activated alkyne, followed by hydrolysis. A detailed proposed protocol, adapted from the synthesis of related pyrazole dicarboxylic acids, is provided below.
Reaction Scheme:
Diethyl acetylenedicarboxylate + Diazomethane → Diethyl 1H-pyrazole-3,4-dicarboxylate → this compound
Step 1: Synthesis of Diethyl 1H-pyrazole-3,4-dicarboxylate
-
Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Prepare a solution of diazomethane in diethyl ether using a diazomethane generation kit.
-
To a stirred solution of diethyl acetylenedicarboxylate (1 equivalent) in diethyl ether at 0 °C, add the ethereal solution of diazomethane (1.1 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the crude diethyl 1H-pyrazole-3,4-dicarboxylate.
-
Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified diethyl 1H-pyrazole-3,4-dicarboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization of Tautomeric Forms
The characterization of the tautomeric forms of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the pyrazole C5-H proton and the N-H proton will be sensitive to the tautomeric form. In a slow exchange regime (low temperature), separate signals for each tautomer may be observed.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are expected to differ between the two tautomers.
-
¹⁵N NMR: This technique is highly sensitive to the chemical environment of the nitrogen atoms and would provide distinct signals for the "pyrrole-like" (-NH-) and "pyridine-like" (-N=) nitrogens in each tautomer.
Infrared (IR) Spectroscopy:
The N-H and C=O stretching frequencies in the IR spectrum can provide information about the tautomeric form and the extent of hydrogen bonding.
X-ray Crystallography:
Single-crystal X-ray diffraction can unambiguously determine the solid-state structure, revealing which tautomer is present in the crystalline form and providing insights into intermolecular interactions.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of the tautomers.
Potential Biological Activities and Drug Development Implications
While specific biological data for this compound is limited, the broader class of pyrazole carboxylic acid derivatives has been reported to exhibit a range of biological activities.
Table 2: Reported Biological Activities of Pyrazole Carboxylic Acid Derivatives
| Biological Activity | Description |
| Antimicrobial | Some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown inhibitory effects against various bacterial and fungal pathogens.[1] |
| Anticancer | Certain pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. |
| Anti-inflammatory | Pyrazole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. |
The presence of two carboxylic acid groups on the pyrazole scaffold of this compound makes it an attractive starting point for the synthesis of more complex molecules. These functional groups can be readily converted into esters, amides, and other functionalities, allowing for the generation of compound libraries for drug discovery screening.
The tautomeric nature of the core scaffold is a critical consideration in drug design. The different tautomers will present distinct hydrogen bonding patterns and overall polarity, which will influence their binding to biological targets. Therefore, a comprehensive understanding of the tautomeric preferences of any drug candidate derived from this scaffold is essential for optimizing its efficacy and pharmacokinetic properties.
Conclusion
This compound presents an interesting case of annular tautomerism. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework for its study based on established principles for related pyrazole derivatives. The proposed computational and experimental workflows offer a clear path for elucidating the tautomeric equilibrium and characterizing the individual tautomers. The known biological activities of the broader class of pyrazole carboxylic acids suggest that this compound and its derivatives are promising scaffolds for further investigation in drug discovery and development. Future research should focus on executing the proposed studies to provide definitive quantitative data on the tautomerism of this intriguing molecule.
References
An In-depth Technical Guide on the Acidity Constants (pKa) of 1H-pyrazole-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity constants (pKa) of 1H-pyrazole-3,4-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the expected acidic properties based on related compounds, details robust experimental protocols for its determination, and contextualizes its relevance in drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two carboxylic acid groups at adjacent positions. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1] Carboxylic acid groups are often incorporated into drug candidates to enhance solubility and provide a point for salt formation or further chemical modification.[2] Understanding the ionization behavior (pKa) of each acidic functional group in this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
Acidity Constants (pKa) of this compound
The molecule contains three acidic protons: two from the carboxylic acid groups and one from the pyrazole ring's N-H group. The dissociation of the carboxylic acid protons will occur at a much lower pH than the dissociation of the N-H proton.
Factors Influencing Acidity:
-
Carboxylic Acid Groups (pKa1 and pKa2): The two carboxylic acid groups are electron-withdrawing, which increases the acidity (lowers the pKa) of both groups compared to a simple benzoic acid (pKa ≈ 4.2). The first dissociation (pKa1) will be more acidic due to the inductive effect of the second carboxylic acid group. After the first deprotonation, the resulting carboxylate anion will destabilize the formation of a second negative charge on the adjacent carbon, making the second proton less acidic (higher pKa2).[3]
-
Pyrazole Ring: The pyrazole ring itself is a weak base and a very weak acid. The N-H proton is generally quite high (pKa > 14 for unsubstituted pyrazole). The presence of two electron-withdrawing carboxylic acid groups will increase the acidity of the N-H proton, lowering its pKa value, though it will still be significantly less acidic than the carboxylic acid protons.[4]
Estimated pKa Values:
Based on the pKa values of similar heterocyclic dicarboxylic acids, the following estimates can be made. It is important to note that these are theoretical estimations and experimental verification is required for accurate values.
| Dissociation Step | Functional Group | Estimated pKa Range | Notes |
| pKa1 | 3- or 4-Carboxylic Acid | 2.0 - 3.5 | The first deprotonation will be from one of the carboxylic acid groups, enhanced by the electron-withdrawing nature of the other carboxylic acid and the pyrazole ring. |
| pKa2 | 3- or 4-Carboxylic Acid | 4.0 - 5.5 | The second deprotonation from the remaining carboxylic acid will be less favorable due to electrostatic repulsion from the newly formed carboxylate anion. |
| pKa3 | Pyrazole N-H | > 10 | The pyrazole N-H proton is the least acidic and will only dissociate under strongly basic conditions. |
Experimental Protocols for pKa Determination
To obtain precise pKa values for this compound, standardized experimental methods are necessary. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[5][6]
This method involves titrating a solution of the analyte with a strong base of known concentration and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Materials and Equipment:
-
This compound sample
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a burette
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, CO2-free water
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO2-free deionized water to a final concentration of approximately 1-5 mM.[7]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5]
-
Initial Acidification: If necessary, acidify the solution to a low starting pH (e.g., pH 2) with a small volume of 0.1 M HCl to ensure all acidic groups are fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[7]
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points can be identified from the inflection points of the titration curve (or the maxima of the first derivative plot, ΔpH/ΔV). The pKa values are determined from the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and corresponding pKa values should be observable.
This method is suitable for compounds that possess a chromophore close to the ionization site, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[6][8]
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Calibrated pH meter
-
A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol)
Procedure:
-
Preparation of Sample Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution of this compound to each of the buffer solutions. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.[9]
-
Spectral Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution, including a blank for each buffer.[10]
-
Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value from the inflection point.[8] For a molecule with multiple pKa values, multi-wavelength analysis and more complex data fitting may be required.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows relevant to the study and application of this compound.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Role of pKa in a drug discovery workflow for pyrazole derivatives.
Conclusion
While experimental pKa values for this compound are not currently published, an understanding of its chemical structure allows for reasonable estimations of its acidic properties. The two carboxylic acid groups are expected to have pKa values in the ranges of 2.0-3.5 and 4.0-5.5, respectively, while the pyrazole N-H proton will be significantly less acidic. For drug discovery and development professionals, accurate determination of these pKa values is a critical step in the characterization of this and related molecules. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust methods for obtaining this essential physicochemical data. This information is fundamental for building structure-activity relationships and optimizing compounds for desired therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. chemagine.co.uk [chemagine.co.uk]
Methodological & Application
Application Notes: Synthesis and Applications of 1H-pyrazole-3,4-dicarboxylic Acid Derivatives
Introduction
The 1H-pyrazole scaffold is a crucial heterocyclic motif in medicinal chemistry, present in a variety of commercially available drugs with diverse therapeutic activities.[1][2] Derivatives of 1H-pyrazole-3,4-dicarboxylic acid, in particular, serve as versatile precursors for the synthesis of numerous substituted analogues and have demonstrated a wide spectrum of pharmacological properties.[3] These compounds are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant agents.[3][4][5][6] This document provides detailed protocols for the synthesis of select this compound derivatives and summarizes their biological activities, offering a practical guide for researchers in drug discovery and development.
General Synthesis Strategy
A primary and effective method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound (like a β-diketone) and a hydrazine derivative.[4] This reaction acts as a cornerstone for building the polysubstituted pyrazole core, which can then be further modified to yield dicarboxylic acids and their derivatives.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocols
The following protocols are based on the synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives starting from 3-aryl sydnones, which rearrange to form an intermediate that reacts with dimethyl acetylenedicarboxylate.[3][7]
Caption: Synthetic routes to target pyrazole dicarboxylic acid derivatives.
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid [3]
-
Ester Synthesis: A solution of 3-phenylsydnone (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in xylene (50 ml) is heated under reflux for 3 hours. The solvent is then removed under reduced pressure. The resulting residue is purified using column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (Ester II).
-
Hydrolysis: The purified ester (1 mmol) and solid sodium hydroxide (2 mmol) are dissolved in a water-ethanol mixture (80:20 v/v, 50 ml).
-
The solution is stirred at room temperature for 12 hours.
-
The ethanol is removed via evaporation.
-
The remaining aqueous solution is acidified to pH 1 with concentrated HCl.
-
The resulting white precipitate is collected by filtration, washed with water, and dried to yield 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (Acid I).
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide [3]
-
Ester Synthesis: First, the intermediate ester, dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate, is synthesized using the method described in Protocol 1, Step 1, but starting with 3-(4-methoxyphenyl)sydnone.
-
Hydrazinolysis: A mixture of the intermediate ester (1 mmol) and hydrazine hydrate (99% aqueous solution, 10 mmol) in ethanol (10 ml) is heated under reflux for 2 hours.
-
The mixture is cooled to ambient temperature.
-
The resulting solid product is collected by filtration and recrystallized from ethanol to yield 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide (Hydrazide IV).
Data Presentation
The synthesized derivatives exhibit distinct physicochemical properties and biological activities.
Table 1: Synthesis and Characterization of 1-Aryl-1H-pyrazole-3,4-dicarboxylate Derivatives. [3]
| Compound Name | Designation | Yield (%) | Melting Point (K) |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | I | - | 488 |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | II | 85 | 354 |
| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | III | 93 | 371 |
| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | IV | 75 | 502 |
Table 2: In Vitro Antioxidant and Antiplatelet Activity of Selected Pyrazole Derivatives. [8]
| Compound | Aggregation Inhibition IC₅₀ (µM) | ROS Production Inhibition IC₅₀ (µM) |
| 4a | ± 0.5 | 10.1 ± 2.1 |
| 4f | ± 1.7 | 8.6 ± 2.2 |
| 4g | ± 1.2 | 9.5 ± 2.6 |
Biological Activity and Mechanism of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4] Specifically, certain pyrazole derivatives have been identified as potent antioxidants capable of blocking Reactive Oxygen Species (ROS) production in human platelets.[8]
The mechanism for this antioxidant activity involves the inhibition of key pathways responsible for generating oxidative stress. By scavenging free radicals and inhibiting enzymes like NADPH oxidase, these compounds can mitigate cellular damage caused by ROS. This activity is particularly relevant in the context of inflammation and cancer, where oxidative stress plays a significant role.[8]
Caption: Proposed mechanism of antioxidant action for pyrazole derivatives.
This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential. The synthetic protocols outlined provide a reliable foundation for accessing these molecules, while the summarized biological data highlight their promise as antioxidant, anti-inflammatory, and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance their development as novel therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Pyrazole-3,4-Dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable structure make them promising candidates for various applications, including drug delivery. Pyrazole-based linkers are of particular interest due to their thermal and chemical stability. This document provides a comprehensive overview of the potential use of 1H-pyrazole-3,4-dicarboxylic acid as a linker in the synthesis of MOFs for drug delivery applications.
Disclaimer: As of the latest literature survey, specific experimental data on the synthesis and performance of Metal-Organic Frameworks using this compound as the primary linker for drug delivery applications is limited. The following protocols and data are based on general principles of MOF synthesis and characterization, drawing from studies on closely related pyrazole-dicarboxylic acid isomers and other porous materials. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis and evaluation of novel MOFs with this specific linker.
Data Presentation
Due to the lack of specific data for MOFs based on this compound, the following table presents representative quantitative data from MOFs constructed with other pyrazole-based dicarboxylic acid linkers to provide a comparative baseline for expected properties.
Table 1: Representative Quantitative Data for Pyrazole-Based MOFs
| MOF Designation | Metal Ion | Pyrazole Linker Isomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (% wt) | Reference Drug |
| Hypothetical Zn-PDC-3,4 | Zn(II) | This compound | Not Reported | Not Reported | Not Reported | Not Applicable |
| Hypothetical Fe-PDC-3,4 | Fe(III) | This compound | Not Reported | Not Reported | Not Reported | Not Applicable |
| ZnBDP_X | Zn(II) | 1,4-bis(1H-pyrazol-4-yl)-2-X-benzene | ~1000 | ~0.5 | Not Reported for specific drugs | Not Specified[1] |
| Cr-MIL-101 | Cr(III) | Terephthalic Acid | 3000-4000 | ~2.0 | ~140% | Ibuprofen[1] |
| Fe-MIL-53 | Fe(III) | Terephthalic Acid | ~1500 | ~0.6 | 56.25% | Oridonin[2] |
Note: The data for Cr-MIL-101 and Fe-MIL-53 are provided as examples of well-characterized MOFs for drug delivery to illustrate the range of properties that can be achieved.
Experimental Protocols
The following are generalized protocols for the synthesis of the this compound linker and its potential use in MOF synthesis and subsequent drug loading experiments.
Protocol 1: Synthesis of this compound
The synthesis of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has been reported, starting from 3-aryl sydnones.[2] While a specific protocol for the parent this compound was not detailed in the provided search results, a general synthetic approach based on established organic chemistry principles is outlined below.
Materials:
-
Diethyl acetylenedicarboxylate
-
Diazomethane (handle with extreme caution, generated in situ)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethanol
Procedure:
-
Cycloaddition: React diethyl acetylenedicarboxylate with a freshly prepared ethereal solution of diazomethane at 0°C. The reaction is a 1,3-dipolar cycloaddition.
-
Solvent Removal: After the reaction is complete (monitored by TLC), carefully remove the diethyl ether under reduced pressure.
-
Hydrolysis: The resulting diethyl 1H-pyrazole-3,4-dicarboxylate is then hydrolyzed to the dicarboxylic acid by refluxing with an excess of aqueous sodium hydroxide solution.
-
Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of a Hypothetical MOF using this compound (e.g., Zn-PDC-3,4)
This protocol is a generalized solvothermal method, which is a common technique for MOF synthesis.[3]
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol
-
Methanol
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve a specific molar equivalent of the this compound linker in 10 mL of DMF. Sonication may be necessary to aid dissolution.
-
In a separate 20 mL glass vial, dissolve a specific molar equivalent of zinc nitrate hexahydrate in 10 mL of DMF.
-
-
Reaction Mixture Assembly: Combine the two solutions in a 50 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. Heat the mixture at a constant temperature, typically between 80°C and 120°C, for 24 to 72 hours.
-
Isolation and Purification:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals with fresh DMF to remove unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, immerse the as-synthesized crystals in a volatile solvent like methanol or ethanol.
-
Exchange the solvent every 24 hours for 3 days.
-
After solvent exchange, dry the product under a vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to obtain the activated MOF.
-
Protocol 3: Characterization of the Synthesized MOF
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms at 77 K.
Protocol 4: Drug Loading into the MOF
This protocol describes a general impregnation method for loading a drug molecule into the porous framework of the MOF.
Materials:
-
Activated MOF (e.g., Zn-PDC-3,4)
-
Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)
-
Suitable solvent for the drug (e.g., ethanol, water)
Procedure:
-
Drug Solution Preparation: Prepare a concentrated solution of the drug in a suitable solvent.
-
Impregnation: Immerse a known amount of the activated MOF in the drug solution.
-
Stirring: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.
-
Isolation: Collect the drug-loaded MOF by centrifugation.
-
Washing: Gently wash the collected solid with a small amount of fresh solvent to remove the drug adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Quantification of Loaded Drug: Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy, HPLC, or by digesting the MOF and analyzing the drug content. The drug loading capacity and encapsulation efficiency can then be calculated.
Protocol 5: In Vitro Drug Release Study
This protocol outlines a typical procedure to study the release profile of the drug from the MOF in a simulated physiological environment.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)
Procedure:
-
Release Medium: Place a known amount of the drug-loaded MOF into a dialysis bag or a similar setup.
-
Incubation: Suspend the dialysis bag in a known volume of PBS buffer at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replacement: Replenish the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and application of a hypothetical MOF.
Caption: Conceptual diagram of the drug loading and release process using a MOF carrier.
Conclusion
While the use of this compound as a linker in MOFs for drug delivery is a promising yet underexplored area, the general methodologies for MOF synthesis, characterization, and drug loading/release studies provide a solid framework for future research. The protocols and conceptual diagrams presented here offer a starting point for scientists to systematically investigate the potential of this specific linker in creating novel drug delivery systems. Further research is crucial to determine the specific properties and performance of MOFs derived from this compound and to fully assess their utility in pharmaceutical applications.
References
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1H-pyrazole-3,4-dicarboxylic acid as a versatile organic linker. These MOFs are of significant interest due to their potential applications in various fields, including gas storage, catalysis, and notably, drug delivery.[1][2][3][4] The unique structural and chemical properties of pyrazole-based linkers can lead to MOFs with high stability and tunable porosity, making them excellent candidates for the encapsulation and controlled release of therapeutic agents.[1][5]
I. Introduction to Pyrazole-Based MOFs in Drug Delivery
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3][6] The choice of the organic linker is crucial in determining the final structure and properties of the MOF. This compound is an attractive building block for MOF synthesis due to its rigid structure and the presence of both nitrogen and oxygen donor atoms, which can coordinate with a variety of metal centers. The resulting pyrazolate-based MOFs can exhibit high thermal and chemical stability.[1][3]
In the context of drug delivery, the porous nature of these MOFs allows for high drug loading capacities.[4][5] The tunable pore size and functionality of the framework can be engineered to control the release kinetics of encapsulated drugs, which is a significant advantage for developing advanced drug delivery systems.[7] For instance, the stability of some pyrazolate-based MOFs in alkaline solutions makes them promising candidates for oral drug delivery, where they must withstand the harsh conditions of the gastrointestinal tract.[1][5]
II. Quantitative Data Summary
The following table summarizes key quantitative data from representative syntheses of MOFs based on pyrazole-dicarboxylic acid linkers. This allows for a clear comparison of different synthesis parameters and the resulting material properties.
| MOF Designation | Metal Ion | Molar Ratio (Linker:Metal:Other) | Solvent(s) | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Key Application Highlighted |
| CAU-56as | Fe(III) | 0.4 : 0.72 : 8.4 (H₃PzDC:Fe³⁺:AcOH) | Water, Acetic Acid | Not specified | Not specified | 727 | Porous Material |
| MOF-1 | Zn(II) | Not specified | Not specified | Not specified | Not specified | Not specified | Organic Dye Adsorption |
| MOF-2 | Zn(II) | Not specified | Not specified | Not specified | Not specified | Not specified | Organic Dye Adsorption |
| PFC-6 | Ni(II) | Not specified | Not specified | 110 | 30 | High Porosity | Drug Carrier |
| Nd-MOF | Nd(III) | Not specified | Water | Not specified | Not specified | Not specified | Luminescence |
| PCN-300 | Cu(II) | Not specified | DMF, Methanol, HCl | Not specified | Not specified | Not specified | Catalysis |
III. Detailed Experimental Protocol: Solvothermal Synthesis of a Representative Fe(III)-Pyrazole MOF (CAU-56as)
This protocol is a representative example of a solvothermal synthesis method for a 1H-pyrazole-3,5-dicarboxylic acid-based MOF.[8] Solvothermal synthesis is a common method for preparing crystalline MOFs.[6][9]
Materials and Equipment:
-
1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₃PzDC·H₂O)
-
Iron(III) sulfate hydrate (Fe₂(SO₄)₃·xH₂O)
-
Sodium hydroxide (NaOH)
-
Acetic acid (AcOH)
-
Deionized water
-
2.5 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Oven
-
Centrifuge
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 1 M aqueous solution of NaOH.
-
Prepare a 1 M aqueous solution of Fe(III) from iron(III) sulfate.
-
-
Reaction Mixture Assembly:
-
In a 2.5 mL Teflon reactor, add 69.65 mg (0.4 mmol) of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
-
Add 800 µL of the 1 M NaOH solution (0.8 mmol).
-
Add 480 µL of acetic acid (8.4 mmol).
-
Thoroughly mix the components.
-
Add 720 µL of the 1 M Fe(III) solution (0.72 mmol).
-
Homogenize the final mixture.
-
-
Solvothermal Reaction:
-
Seal the Teflon reactor inside the stainless steel autoclave.
-
Place the autoclave in an oven preheated to the desired reaction temperature (a typical starting point for many MOF syntheses is 120 °C, though this specific protocol did not state the temperature).[9]
-
Maintain the temperature for a specified duration (e.g., 24-72 hours).
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the purified MOF product in a vacuum oven at an appropriate temperature (e.g., 85 °C) for 12 hours.[10]
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the material.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF.
IV. Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based MOFs.
Caption: General workflow for the synthesis and characterization of pyrazole-based MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 1H-Pyrazole-3,4-dicarboxylic Acid in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives in the synthesis of coordination polymers. The following sections detail the synthetic methodologies, structural and functional properties, and potential applications of these materials, with a focus on providing practical experimental protocols and collated quantitative data.
Introduction to this compound in Coordination Chemistry
This compound is a versatile organic ligand for the construction of coordination polymers, including metal-organic frameworks (MOFs). Its pyrazole ring offers multiple nitrogen coordination sites, while the two carboxylic acid groups provide versatile binding modes (monodentate, bidentate, bridging), enabling the formation of diverse and robust network structures. The resulting coordination polymers exhibit a range of interesting properties, including luminescence, catalytic activity, and potential for biological applications. The rigid structure of the pyrazole backbone combined with the flexible coordination of the carboxylates allows for the targeted design of materials with specific topologies and functionalities.
Applications of Coordination Polymers Based on Pyrazole Carboxylic Acids
Coordination polymers derived from pyrazole carboxylic acids have shown promise in several fields:
-
Luminescence and Sensing: Many coordination polymers incorporating pyrazole-based ligands exhibit strong luminescence properties. These materials can act as sensors for various ions and small molecules through mechanisms such as luminescence quenching or enhancement. For example, some lanthanide-based MOFs have been investigated for their potential in detecting pollutants in aqueous media.
-
Catalysis: The porous nature and the presence of accessible metal centers make these coordination polymers potential candidates for heterogeneous catalysis. They have been explored for their catalytic activity in various organic reactions, including the degradation of organic dyes. For instance, certain manganese and cadmium-based coordination polymers have demonstrated excellent photocatalytic activities for the degradation of methylene blue under visible light.[1]
-
Drug Delivery and Biological Applications: The biocompatibility of some metal ions and the porous structure of the resulting frameworks open up possibilities for applications in drug delivery and other biomedical fields. Complexes of metals like copper and zinc with N-donor ligands and dicarboxylic acids are being explored for their biological activities.[2]
Experimental Protocols
The following protocols are generalized from published literature and provide a starting point for the synthesis of coordination polymers using pyrazole dicarboxylic acid ligands. Solvothermal synthesis is the most common method employed.
Protocol 1: General Solvothermal Synthesis of a Coordination Polymer
This protocol describes a typical solvothermal reaction for the synthesis of a coordination polymer.
Materials:
-
This compound (or a derivative thereof)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium acetate, Manganese chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Water, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the this compound ligand (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 10 mL of DMF/water).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent system.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The resulting mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours.
-
After the reaction time, the oven is cooled down slowly to room temperature (e.g., over 24 hours).
-
Crystals of the coordination polymer are collected by filtration.
-
The collected crystals are washed with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The final product is dried under vacuum or in air.
Data Presentation
The following tables summarize key quantitative data for coordination polymers synthesized from pyrazole carboxylic acid derivatives, as reported in the literature.
Table 1: Crystallographic Data for Selected Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| [Mn(hpcH)(H₂O)₂]·H₂O (hpcH₃ = 5-hydroxy-1H-pyrazole-3-carboxylic acid) | Monoclinic | C2/c | 12.083(3) | 10.375(2) | 14.880(3) | 98.45(3) | [1] |
| [Cd(hpcH)(DMF)(H₂O)] (hpcH₃ = 5-hydroxy-1H-pyrazole-3-carboxylic acid) | Monoclinic | P2₁/c | 10.012(3) | 13.980(4) | 8.998(3) | 94.68(3) | [1] |
| [Cu(hpcH₂)₂(H₂O)₂] (hpcH₃ = 5-hydroxy-1H-pyrazole-3-carboxylic acid) | Triclinic | P-1 | 6.985(3) | 7.350(3) | 7.420(3) | 68.35(3) | [1] |
| [Ag(μ-L1Clpz)]n (L1Clpz⁻ = 4-chloro-3,5-diisopropyl-1-pyrazolate) | Monoclinic | P2₁/n | 17.1802(4) | 12.4289(2) | 19.3402(4) | 96.533(1) | [3] |
Table 2: Selected Bond Lengths for [Mn(hpcH)(H₂O)₂]·H₂O
| Bond | Length (Å) |
| Mn1-O1 | 2.153(2) |
| Mn1-O2 | 2.210(2) |
| Mn1-O3 | 2.164(2) |
| Mn1-N1 | 2.259(2) |
| Mn1-O1W | 2.185(2) |
| Mn1-O2W | 2.203(2) |
Data extracted from the supplementary information of the cited reference.[1]
Table 3: Photocatalytic Degradation Efficiency
| Compound | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| [Mn(hpcH)(H₂O)₂]·H₂O | Methylene Blue | ~85 | 90 | Visible Light | [1] |
| [Cd(hpcH)(DMF)(H₂O)] | Methylene Blue | 96.7 | 90 | Visible Light | [1] |
Visualizations
Experimental Workflow for Coordination Polymer Synthesis
Caption: General experimental workflow for the solvothermal synthesis of coordination polymers.
Logical Relationship of Synthesis to Application
Caption: Relationship between synthesis, properties, and applications of coordination polymers.
References
- 1. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structural Characterization of a Silver(I) Pyrazolato Coordination Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1H-Pyrazole-3,4-dicarboxylic Acid in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction
1H-Pyrazole-3,4-dicarboxylic acid is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its rigid, planar structure and the presence of two carboxylic acid moieties provide an excellent platform for introducing diverse functionalities, enabling the exploration of a wide chemical space in drug discovery. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols related to the use of this compound in medicinal chemistry, targeting researchers, scientists, and drug development professionals.
Application Notes
The derivatization of this compound, primarily through the formation of amides, esters, and hydrazides, has led to the discovery of compounds with significant therapeutic potential. The dicarboxylic acid functionality allows for the synthesis of disubstituted derivatives, which can interact with multiple binding sites on a biological target or can be used to modulate the physicochemical properties of the resulting molecules.
1. Antimicrobial and Antifungal Agents:
Derivatives of this compound have been investigated for their efficacy against various bacterial and fungal pathogens. The conversion of the carboxylic acid groups into carboxamides is a common strategy to enhance antimicrobial activity. These derivatives are thought to exert their effects by interfering with essential cellular processes in microorganisms. Some studies have reported inhibitory effects of pyrazole-3,4-dicarboxylic acid derivatives against Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. glabrata[1][2].
2. Anticancer Agents:
The pyrazole scaffold is a common feature in many anticancer drugs. Derivatives of this compound, particularly dicarboxamides, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. While specific data for derivatives of the parent this compound is limited, related pyrazole carboxamides have shown potent anticancer activity by targeting enzymes like Aurora-A kinase and cyclin-dependent kinases (CDKs).
3. Enzyme Inhibitors:
The rigid structure of the pyrazole ring makes it an ideal scaffold for designing enzyme inhibitors. The carboxylic acid groups of this compound can be functionalized to interact with the active sites of enzymes. For instance, pyrazole-dicarboxamides have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, which are involved in various physiological and pathological processes[3]. The dicarboxamide structure allows for tailored interactions within the enzyme's active site, leading to potent and selective inhibition.
Quantitative Data
The following tables summarize quantitative biological data for derivatives of pyrazole dicarboxylic acids and related compounds, illustrating the potential of this scaffold in medicinal chemistry.
Table 1: Antifungal Activity of Pyrazole Carboxylic and Dicarboxylic Acid Derivatives [1][2]
| Compound/Molecule ID | Target Organism | Activity |
| Molecule 8 | Candida parapsilosis | Inhibitory Effect |
| Molecule 10 | Candida parapsilosis | Inhibitory Effect |
| Molecule 21 | C. parapsilosis, C. tropicalis, C. glabrata | Inhibitory Effect |
| Molecule 22 | C. parapsilosis, C. tropicalis, C. glabrata | Inhibitory Effect |
Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Dicarboxamide Derivatives [3]
| Compound | Target Isoenzyme | Kᵢ (µM) |
| 7a | hCA I | 0.496 |
| hCA II | 0.006 | |
| 7i | hCA I | 0.024 |
| hCA II | 0.007 |
Experimental Protocols
The following are representative protocols for the synthesis of bioactive derivatives from this compound and for the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of 1H-Pyrazole-3,4-dicarboxamides
This protocol describes a general two-step procedure for the synthesis of 1H-pyrazole-3,4-dicarboxamides from this compound via an acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine (2.2 equivalents)
-
Triethylamine (Et₃N) or another suitable base (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of 1H-Pyrazole-3,4-dicarbonyl dichloride
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (3.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the suspension becomes a clear solution.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride in vacuo to obtain the crude 1H-pyrazole-3,4-dicarbonyl dichloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude 1H-pyrazole-3,4-dicarbonyl dichloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1H-pyrazole-3,4-dicarboxamide.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of synthesized compounds against bacterial strains.
Materials:
-
Synthesized pyrazole dicarboxamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate containing the diluted compounds with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the synthetic pathway for the derivatization of this compound and a conceptual workflow for its application in drug discovery.
Caption: Synthetic route to 1H-pyrazole-3,4-dicarboxamides.
Caption: Drug discovery workflow using the pyrazole scaffold.
Caption: Enzyme inhibition by a pyrazole-dicarboxamide derivative.
References
Application Notes and Protocols for 1H-Pyrazole-3,4-Dicarboxylic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazole-3,4-dicarboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the field of coordination chemistry and materials science. Its rigid structure, combined with the presence of both nitrogen and oxygen donor atoms, makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials often exhibit porous structures, high surface areas, and exposed metal centers, which are desirable characteristics for catalytic applications. This document provides an overview of the application of this compound as a ligand in the synthesis of heterogeneous catalysts, with a focus on experimental protocols and performance data. While direct catalytic applications of MOFs based on this compound are still an emerging area of research, this document will also draw upon data from closely related pyrazole-dicarboxylate and pyrazole-carboxylate systems to illustrate potential applications and provide detailed experimental procedures.
Synthesis of Pyrazole-Dicarboxylic Acid Ligands
The synthesis of pyrazole-dicarboxylic acids often involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound, followed by oxidation or hydrolysis. A general and reliable method for the synthesis of a related compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, involves the hydrolysis of its corresponding diester.[1][2]
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid[1]
This protocol describes the hydrolysis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate to yield the dicarboxylic acid.
Materials:
-
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and solid sodium hydroxide (2 mmol) in a mixture of water and ethanol (80:20 v/v, 50 ml).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to ambient temperature.
-
Acidify the solution to pH 2 using dilute aqueous hydrochloric acid.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water.
-
Recrystallize the product from ethanol to obtain pure 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.
A similar approach can be envisioned for the synthesis of the parent this compound, starting from the corresponding dimethyl ester.
Application in Heterogeneous Catalysis: Metal-Organic Frameworks
This compound is an ideal building block for the synthesis of metal-organic frameworks (MOFs). The hydrothermal or solvothermal reaction of the ligand with a metal salt results in the formation of a crystalline, porous framework.[3][4][5] These MOFs can then be utilized as heterogeneous catalysts in various organic transformations.
General Workflow for MOF Synthesis and Catalytic Application
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of 1H-Pyrazole-3,4-dicarboxylic Acid for Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability and versatile geometry allow it to serve as a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][3][4] 1H-pyrazole-3,4-dicarboxylic acid, in particular, represents a highly valuable starting material. Its two carboxylic acid groups provide reactive handles for diverse chemical modifications, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies. This scaffold can be functionalized to produce esters, amides, and other derivatives, or used as a bioisosteric replacement for other chemical moieties to enhance potency and improve physicochemical properties.[5][6]
These notes provide an overview of key functionalization strategies for this compound and detailed protocols for its conversion into derivatives with therapeutic potential.
Key Functionalization Strategies
The dicarboxylic acid functionality of the pyrazole core allows for straightforward derivatization through common synthetic transformations, primarily esterification and amide bond formation. These reactions can be performed symmetrically to modify both carboxylic acids or controlled to achieve mono-functionalization, offering a route to diverse molecular architectures.
Caption: General workflow for the functionalization of this compound.
Esterification is a fundamental method to modify the polarity, solubility, and pharmacokinetic properties of the parent acid. Diesters of this compound can be readily synthesized, often serving as intermediates for further reactions or as final drug candidates themselves.
Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
This protocol is adapted from the synthesis of related 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives.[7][8]
-
Materials:
-
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 eq) in an excess of absolute methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., Dichloromethane) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.[7]
-
Amide bond formation is one of the most crucial reactions in drug discovery. Converting the carboxylic acids to amides allows for the introduction of a vast array of chemical functionalities, enabling fine-tuning of a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocol: General Diamide Synthesis via Acyl Chloride
This protocol is a generalized procedure based on the reaction of pyrazole-3,4-dicarbonyl chloride with various amines or sulfonamides.[9][10]
-
Part A: Synthesis of 1H-Pyrazole-3,4-dicarbonyl Chloride (Intermediate)
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), optionally with a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 1H-pyrazole-3,4-dicarbonyl chloride is often used directly in the next step.[9][10]
-
-
Part B: Amide Formation (Schotten-Baumann Conditions)
-
Dissolve the desired primary or secondary amine (2.2 eq) in an aprotic solvent (e.g., Dichloromethane, THF) in a flask and cool in an ice bath.
-
Add a suitable base, such as triethylamine or pyridine (2.2 eq), to the amine solution.[11]
-
Prepare a solution of the crude 1H-pyrazole-3,4-dicarbonyl chloride (1.0 eq) from Part A in the same aprotic solvent.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours, monitoring by TLC.[11]
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diamide.
-
Purify the product via column chromatography or recrystallization.
-
Application as a Bioisostere
In drug design, the concept of bioisosterism involves substituting one chemical group with another that retains similar physical or chemical properties, leading to comparable biological activity.[5] The rigid, planar structure of the this compound scaffold allows it to act as a non-classical bioisostere for dicarboxylic acids or to present pharmacophoric features in a constrained conformation, potentially improving target binding and selectivity.[6][12]
Caption: Bioisosteric relationship between a generic diacid and the pyrazole scaffold.
Biological Activity and Quantitative Data
Derivatives of this compound have shown a wide range of biological activities. Functionalization allows for the exploration of various chemical spaces to optimize potency against different targets.
Table 1: Synthesis Yields of 1-Aryl-1H-pyrazole-3,4-dicarboxylate Derivatives Data extracted from a study on the synthesis of pyrazole derivatives.[7]
| Compound | Derivative Type | Yield (%) |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | Diacid | 71 |
| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | Diester | 93 |
| 1-(4-Methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | Dihydrazide | 75 |
Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors Data summarized from reviews on pyrazole derivatives as anticancer agents.[3]
| Compound ID (Reference) | Target(s) | Cell Line | IC₅₀ (µM) |
| Compound 25[3] | VEGFR-2 | HT29 | 3.17 |
| Compound 43[3] | PI3 Kinase | MCF7 | 0.25 |
| Compound 29[3] | CDK2 (cytotoxic) | HepG2 | 10.05 |
| Compound 50[3] | EGFR / VEGFR-2 | HepG2 | 0.71 |
Targeted Signaling Pathways
Pyrazole derivatives have been successfully developed as inhibitors of key signaling pathways implicated in disease. For instance, triaryl pyrazole compounds have been identified as inhibitors of Toll-Like Receptor (TLR) signaling, which plays a crucial role in the innate immune system and inflammatory diseases.[13]
Caption: Inhibition of the TLR signaling pathway by pyrazole-based compounds.[13]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pyrazolo[3,4-b]pyridine from pyrazole-3,4-dicarboxylic acid
Application Note: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Introduction
Pyrazolo[3,4-b]pyridines are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optoelectronics.[1][2] This application note provides a detailed protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative. While the direct synthesis from pyrazole-3,4-dicarboxylic acid is not a commonly reported method in the scientific literature, a widely employed and versatile strategy involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2] This approach allows for the efficient construction of the fused pyridine ring.
This document outlines a representative procedure for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via the zirconium(IV) chloride-catalyzed reaction of 5-amino-1-phenylpyrazole with an α,β-unsaturated ketone.[3] This method offers a straightforward route to the desired heterocyclic scaffold.
Experimental Protocol: Synthesis of 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a procedure described for the synthesis of novel pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques.[3]
Materials and Reagents:
-
(E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (α,β-unsaturated ketone)
-
5-amino-1-phenylpyrazole
-
Zirconium(IV) chloride (ZrCl₄)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.5 mmol) in dimethylformamide (0.5 mL) in a round-bottom flask, add a solution of 5-amino-1-phenylpyrazole (0.5 mmol, 102 mg) in ethanol (0.5 mL) at room temperature (25 °C).
-
Degas the reaction mixture.
-
Add zirconium(IV) chloride (0.15 mmol, 35 mg) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After the reaction is complete, concentrate the mixture in vacuo to remove the solvents.
-
To the residue, add chloroform and water.
-
Transfer the mixture to a separatory funnel and separate the two phases.
-
Wash the aqueous phase twice with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a series of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[3][4]
| R Group of the α,β-unsaturated ketone | Yield of Pyrazolo[3,4-b]pyridine |
| 4-(N,N-dimethylamino)-phenyl- | 28% |
| 9-anthryl- | 13% |
| 1-pyrenyl- | 20% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine.
References
Application Notes and Protocols for 1H-Pyrazole-3,4-Dicarboxylic Acid in Antifungal Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antifungal properties.[1][2] Specifically, the 1H-pyrazole-3,4-dicarboxylic acid scaffold serves as a valuable starting point for the synthesis of new antifungal candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the discovery and development of new antifungal agents. The protocols outlined below are based on established methodologies for the synthesis and evaluation of pyrazole-based compounds.[3][4][5]
Data Presentation: Antifungal Activity of Pyrazole Derivatives
The following tables summarize the in vitro antifungal activity of various pyrazole derivatives against different fungal pathogens. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.
Table 1: Antifungal Activity of Pyrazole-3,4-Dicarboxylic Acid Derivatives against Candida Species
| Compound ID | Substituent on Pyrazole Ring | Fungal Strain | Inhibition Zone (mm) | Reference |
| 8 | 4-fluorophenyl | C. parapsilosis | 11 | [3] |
| 10 | 4-fluorophenyl | C. tropicalis | 13 | [3] |
| 21 | 2,4-difluorophenyl | C. albicans | 15 | [3] |
| 22 | 2,4-difluorophenyl | C. glabrata | 12 | [3] |
Data from Mert et al. (2014). Inhibition zones were determined using a modified agar well diffusion assay.[3]
Table 2: EC50 Values of Pyrazole Carboxamide Derivatives against Phytopathogenic Fungi
| Compound ID | Chemical Name | A. porri (µg/mL) | M. coronaria (µg/mL) | C. petroselini (µg/mL) | R. solani (µg/mL) | Reference |
| 7af | N-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 25.3 | 31.2 | >100 | 15.8 | [4] |
| 7bc | N-(2,4-dichlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 18.9 | 22.5 | 45.6 | 8.7 | [4] |
| 7bg | N-(4-methoxybenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 30.1 | 41.8 | >100 | 20.4 | [4] |
| 7bh | N-(4-methylbenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 28.4 | 35.7 | 89.1 | 18.2 | [4] |
| 7bi | N-(4-chlorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 22.6 | 28.9 | 67.3 | 12.5 | [4] |
| 7ai | Isoxazol-3-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 2.24 | 3.21 | 10.29 | 0.37 | [4] |
| Carbendazol | (Positive Control) | 1.50 | 2.10 | 3.50 | 1.00 | [4] |
EC50 values were determined using the mycelium growth rate method.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from the literature.[3]
Materials:
-
Diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate
-
Substituted hydrazine hydrochloride
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Pyrazole Diester: A solution of diethyl 2-(ethoxymethylene)-3-oxobutane-1,4-dioate (1 equivalent) and a substituted hydrazine hydrochloride (1 equivalent) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Solvent Evaporation: After the reaction is complete, the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude pyrazole diester.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Hydrolysis to Dicarboxylic Acid: The purified pyrazole diester is dissolved in a solution of sodium hydroxide in a mixture of ethanol and water. The mixture is refluxed for 2-4 hours.
-
Acidification: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to pH 1-2, resulting in the precipitation of the this compound derivative.
-
Isolation and Drying: The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and FT-IR.[3]
Protocol 2: In Vitro Antifungal Susceptibility Testing - Agar Well Diffusion Method
This protocol outlines a common method for screening the antifungal activity of synthesized compounds.[3]
Materials:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Synthesized pyrazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Fluconazole)
-
Sterile Petri dishes, cork borer, and micropipettes
Procedure:
-
Preparation of Fungal Inoculum: A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 10⁶ CFU/mL.
-
Agar Plate Preparation: Molten SDA or PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the fungal inoculum.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in DMSO at a desired concentration, is added to each well.
-
Controls: A well with DMSO alone serves as the negative control, and a well with a standard antifungal agent (e.g., Fluconazole) serves as the positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for Aspergillus spp.) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (including the well diameter) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol provides a quantitative measure of the antifungal activity of the compounds.
Materials:
-
RPMI-1640 medium
-
Fungal strains
-
Synthesized pyrazole derivatives
-
DMSO
-
Positive control (e.g., Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for reading endpoints)
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in RPMI-1640 medium in a 96-well plate. The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.
-
Preparation of Fungal Inoculum: The fungal inoculum is prepared and diluted in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Controls: Wells with medium and inoculum (growth control) and wells with medium only (sterility control) are included. A positive control with a known antifungal agent is also run in parallel.
-
Incubation: The plates are incubated at the appropriate temperature and duration for the specific fungal strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for in vitro antifungal screening using the agar well diffusion method.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1H-Pyrazole-3,4-dicarboxylate Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 1H-pyrazole-3,4-dicarboxylate esters and their conversion into corresponding amides, key scaffolds in medicinal chemistry. The protocols are based on established literature methods, offering robust and reproducible synthetic routes.
Introduction
The 1H-pyrazole-3,4-dicarboxylate framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to functionalize the ester groups into amides provides a critical avenue for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This document outlines two primary synthetic strategies for accessing these compounds: 1) 1,3-dipolar cycloaddition reactions to form the pyrazole core with pre-installed ester functionalities, and 2) the conversion of these esters into amides.
I. Synthesis of 1H-Pyrazole-3,4-dicarboxylate Esters
A prevalent and efficient method for the synthesis of 1H-pyrazole-3,4-dicarboxylate esters is through a 1,3-dipolar cycloaddition reaction. One such example involves the reaction of a 3-aryl sydnone with dimethyl acetylenedicarboxylate (DMAD).[1][2]
Experimental Protocol 1: Synthesis of Dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylates via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate.[1]
Materials:
-
3-Aryl sydnone (e.g., 3-phenyl sydnone or 3-(4-methylphenyl) sydnone)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene or other suitable solvent
Procedure:
-
A solution of the 3-aryl sydnone (1 equivalent) in a suitable solvent is prepared.
-
Dimethyl acetylenedicarboxylate (1 equivalent) is added to the solution.
-
The reaction mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is driven by the loss of carbon dioxide.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylate.
Quantitative Data for Synthesized Esters
| Compound Name | Aryl Substituent | Yield (%) | Melting Point (K) | Reference |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Phenyl | Not specified | - | [1] |
| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | 4-Methylphenyl | 93 | 371 | [1] |
| Intermediate ester for dicarbohydrazide synthesis | 4-Methoxyphenyl | 90 | 458 | [1] |
Synthetic Workflow for Ester Synthesis
Caption: Workflow for the synthesis of dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylates.
II. Synthesis of 1H-Pyrazole-3,4-dicarboxamides
1H-Pyrazole-3,4-dicarboxamides can be readily prepared from their corresponding diester precursors. A common method involves the direct reaction of the diester with a hydrazine derivative to form dicarbohydrazides, a specific type of diamide. Alternatively, the diester can be hydrolyzed to the dicarboxylic acid, which is then converted to the diacid chloride, followed by reaction with an amine.
Experimental Protocol 2: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide from the Corresponding Ester
This protocol details the synthesis of a dicarbohydrazide, a diamide derivative, via hydrazinolysis of the corresponding dimethyl ester.[1]
Materials:
-
Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate
-
Hydrazine hydrate (99% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate (1 mmol) and hydrazine hydrate (10 mmol) in ethanol (10 ml) is prepared.[1]
-
The mixture is heated under reflux for 2 hours.[1]
-
After cooling to ambient temperature, the resulting solid product is collected by filtration.[1]
-
The crude product is recrystallized from ethanol to yield pure 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide.[1]
Quantitative Data for Synthesized Amide
| Compound Name | Starting Material | Reagent | Yield (%) | Melting Point (K) | Reference |
| 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | Dimethyl 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate | Hydrazine Hydrate | 75 | 502 | [1] |
General Workflow for Amide Synthesis from Esters
Caption: General synthetic routes for the preparation of 1H-pyrazole-3,4-dicarboxamides from their corresponding esters.
III. Alternative Synthetic Routes
While the 1,3-dipolar cycloaddition of sydnones is a robust method, other strategies exist for the synthesis of the 1H-pyrazole-3,4-dicarboxylate core. These include the reaction of diazomethane with dimethyl acetylenedicarboxylate and the 1,3-dipolar cycloaddition of N-aryl-C-ethoxycarbonyl nitrile imines with ethyl cyanoacetate.[3][4] The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
The synthesis of pyrazole-3,4-dicarboxamides can also be achieved by reacting pyrazole-3,4-dicarboxylic acid chloride with various primary and secondary sulfonamides, expanding the accessible chemical space for drug discovery.[5]
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis of 1H-pyrazole-3,4-dicarboxylate esters and their amide derivatives. These methods are scalable and adaptable, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. The provided workflows offer a clear visual representation of the synthetic strategies, aiding in experimental planning and execution.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
- 5. Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1H-pyrazole-3,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-pyrazole-3,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the principle that the solubility of most solids increases with temperature.[1] By dissolving the impure compound in a hot solvent and then allowing it to cool, the desired compound crystallizes out in a purer form, while impurities remain in the solution.[1] Ethanol is frequently mentioned as a suitable solvent for recrystallizing pyrazole derivatives.[3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can include unreacted starting materials from the synthesis, byproducts such as the corresponding mono-carboxylic acid, and residual solvents.[4] For instance, if the synthesis involves the oxidation of a dimethylpyrazole, the mono-acid can be a significant byproduct.[4]
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.
-
Not react with the compound being purified.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point lower than the melting point of the compound.
For pyrazole derivatives, polar solvents like ethanol or methanol are often used.[3][5] Small-scale solubility tests with various solvents are recommended to find the optimal one for your specific sample.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a solvent mixture (e.g., ethanol/water) can be effective if a single solvent is not ideal. This is typically used when one solvent dissolves the compound too well and another dissolves it too poorly. The compound is dissolved in the better solvent at its boiling point, and the poorer solvent is added dropwise until the solution becomes cloudy. A small amount of the better solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via recrystallization.
Issue 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause A: Too much solvent was used. If the solution is too dilute, the concentration of the desired compound may not reach saturation upon cooling.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
-
Possible Cause B: The cooling process is too rapid. Rapid cooling can lead to the formation of a supersaturated solution or very small, impure crystals.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
-
Possible Cause C: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Consider using a different solvent in which the compound is less soluble at room temperature, or use a mixed-solvent system.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Possible Cause A: The boiling point of the solvent is higher than the melting point of the compound or its impurities. This causes the compound to melt in the hot solvent rather than dissolve.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause B: The solution is supersaturated with impurities. The presence of a high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. If the oil persists, you may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting recrystallization.
-
Issue 3: Purified Crystals are Colored or Appear Impure
-
Possible Cause A: Colored impurities are present and co-precipitate with the product.
-
Solution: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired product, reducing the yield.
-
-
Possible Cause B: The impurities have a very similar solubility profile to the desired compound.
-
Solution: A second recrystallization may be necessary to achieve higher purity. Alternatively, another purification technique like column chromatography might be required if recrystallization is ineffective.
-
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. Ethanol is a good starting point.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of the solvent.
Data Presentation
Use the following table to record and compare data from your recrystallization experiments.
| Experiment ID | Crude Mass (g) | Solvent(s) Used | Solvent Volume (mL) | Purified Mass (g) | % Recovery | Melting Point (°C) | Purity (e.g., by HPLC, NMR) |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Optimizing reaction conditions for 1H-pyrazole-3,4-dicarboxylic acid synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazole-3,4-dicarboxylic acid. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The most common and direct method is the hydrolysis of a corresponding dialkyl 1H-pyrazole-3,4-dicarboxylate. Another versatile approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne dicarboxylate, followed by hydrolysis if necessary. One-pot syntheses combining Claisen condensation, Knorr pyrazole synthesis, and subsequent hydrolysis have also been reported for related derivatives and can be adapted.[1][2][3]
Q2: I am observing a consistently low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete hydrolysis of the starting diester is a common issue. To address this, you can try increasing the reaction time, raising the temperature, or using a stronger base or a different solvent system.[1] Side reactions, such as decarboxylation at high temperatures, can also lower the yield. Careful monitoring of the reaction conditions is crucial. For cycloaddition-based routes, the stability of the diazo compound and the efficiency of the cycloaddition step are critical factors.
Q3: How can I effectively purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying this compound.[4] A suitable solvent system, often involving a polar solvent like ethanol or a mixture of ethanol and water, should be chosen based on the solubility of the product and impurities.[4][5] In some cases, purification can be achieved by forming an acid addition salt, which can then be crystallized and subsequently neutralized to regenerate the purified dicarboxylic acid.
Q4: What are the key safety precautions to consider during this synthesis?
A4: When working with reagents such as hydrazine and its derivatives, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as these substances can be toxic and potentially explosive. Reactions involving strong bases like sodium hydroxide or strong acids for pH adjustment should be handled with care to avoid chemical burns. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the Diester Precursor
| Potential Cause | Troubleshooting Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initial reaction time, consider extending the duration or gradually increasing the temperature.[1] |
| Inadequate Base Concentration | Ensure that a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the hydrolysis to completion. A 2:1 or higher molar ratio of base to diester is often recommended.[4] |
| Poor Solubility of the Diester | The choice of solvent is critical. A co-solvent system, such as tetrahydrofuran (THF) and water or ethanol and water, can improve the solubility of the starting ester and facilitate the hydrolysis.[4] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Solution |
| Decarboxylation of the Product | High reaction temperatures can lead to the loss of one or both carboxylic acid groups. Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. |
| Formation of Regioisomers (in Cycloaddition Routes) | When using unsymmetrical alkynes or diazo compounds, the formation of regioisomers is possible. The regioselectivity of the cycloaddition can sometimes be influenced by the choice of solvent, temperature, or catalyst. Purification by column chromatography or fractional crystallization may be necessary to separate the desired isomer.[6] |
| Polymerization or Decomposition of Starting Materials | Ensure the purity of your starting materials. For cycloaddition reactions, diazo compounds can be unstable; it is often best to generate them in situ and use them immediately. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Solution | | Product is too Soluble in the Reaction Mixture | After acidification, if the product does not precipitate, try cooling the solution in an ice bath. If it remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. | | "Oiling Out" During Recrystallization | This occurs when the product separates as a liquid instead of crystals. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, add more solvent, use a lower-boiling point solvent, or allow the solution to cool more slowly with vigorous stirring.[5] | | Co-precipitation of Impurities | If the purified product is still not pure after recrystallization, consider a second recrystallization with a different solvent system. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities.[5] |
Data Presentation
The following table summarizes reaction conditions for the synthesis of pyrazole dicarboxylic acids from their corresponding diesters, providing a basis for comparison and optimization.
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Sodium Hydroxide | Ethanol/Water | Reflux | 2 hours | 71% | [4] |
| Diethyl 1H-pyrazole-3,4-dicarboxylate | Lithium Hydroxide | THF/Water | Room Temp | 12 hours | - | [7] |
| Diethyl 1H-pyrazole-3,4-dicarboxylate | Sodium Hydroxide | Ethanol/Water | 50 °C | 6 hours | - | [7] |
Note: Yields are not always reported in generalized protocols and may vary based on specific substrates and reaction scales.
Experimental Protocols
Method 1: Hydrolysis of Diethyl 1H-pyrazole-3,4-dicarboxylate
This protocol describes the hydrolysis of a diester to the corresponding dicarboxylic acid.
Materials:
-
Diethyl 1H-pyrazole-3,4-dicarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve diethyl 1H-pyrazole-3,4-dicarboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess (at least 2 equivalents) of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[4]
Method 2: Synthesis via [3+2] Cycloaddition
This method involves the formation of the pyrazole ring through a cycloaddition reaction.
Conceptual Steps:
-
Generation of a Diazo Compound: A suitable diazo compound, such as diazomethane or ethyl diazoacetate, is generated in situ from a precursor (e.g., a tosylhydrazone or a diazotization of an amine).
-
Cycloaddition: The freshly prepared diazo compound is reacted with an alkyne, such as dimethyl acetylenedicarboxylate, in a suitable solvent at an appropriate temperature. This [3+2] cycloaddition forms the pyrazole ring.
-
Hydrolysis (if necessary): If the starting alkyne was an ester, the resulting pyrazole dicarboxylate is then hydrolyzed to the dicarboxylic acid using a method similar to the one described in Protocol 1.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the hydrolysis of its diethyl ester.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of the this compound core typically involves two primary strategies:
-
Cyclocondensation: This is a classical and widely used method involving the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or a substituted hydrazine.[1][2] For the 3,4-dicarboxylic acid derivative, a common starting material is a dialkyl ester of 2,3-dioxosuccinic acid, which reacts with hydrazine to form the pyrazole ring.
-
Hydrolysis of Diester Precursors: A stable diester, such as dimethyl or diethyl 1H-pyrazole-3,4-dicarboxylate, is first synthesized. This diester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final dicarboxylic acid.[1][3] The diester precursor itself is often prepared via a 1,3-dipolar cycloaddition reaction, for example, between an aryl sydnone and dimethyl acetylenedicarboxylate.[3][4]
Q2: What are the most common side products I might encounter during the synthesis?
A2: The side products largely depend on the synthetic route. The most common impurities include incompletely hydrolyzed intermediates, products of decarboxylation, and unreacted starting materials. If using unsymmetrical precursors for substituted pyrazoles, regioisomers can also be a significant issue.[5][6]
Q3: How can I identify these side products?
A3: A combination of analytical techniques is recommended for accurate identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of ester groups (from incomplete hydrolysis), the loss of carboxylic acid signals (indicating decarboxylation), and signals from unreacted starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for separating components of the reaction mixture and identifying them by their mass-to-charge ratio, confirming the molecular weights of the target compound and any impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to confirm the presence or absence of key functional groups, such as the broad O-H stretch of the carboxylic acids and the C=O stretches of both acids and esters.
Q4: What typically causes the formation of these impurities?
A4: Impurity formation is often linked to reaction conditions and reagent purity:
-
Incomplete Hydrolysis: Insufficient reaction time, low temperature, or a sub-stoichiometric amount of base can lead to the formation of mono-ester side products.
-
Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Overheating the reaction mixture or during workup can lead to the loss of one or both carboxyl groups.
-
Incomplete Cyclization: Poor quality of starting materials, incorrect stoichiometry, or non-optimal reaction conditions (solvent, temperature) can result in low yields and unreacted starting materials.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My NMR spectrum shows signals corresponding to a methyl or ethyl ester, but I was expecting the pure dicarboxylic acid.
-
Likely Cause: Incomplete hydrolysis of the diester starting material. The reaction has not gone to completion, resulting in a mixture of the desired dicarboxylic acid and one or more mono-ester intermediates.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the duration of the hydrolysis step to allow the reaction to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious to avoid temperatures that could cause decarboxylation.
-
Adjust Stoichiometry: Ensure at least two equivalents of the base (e.g., NaOH or KOH) are used for every equivalent of the diester to ensure complete saponification of both ester groups. An excess of the base is often used in practice.
-
Solvent Choice: Ensure the solvent system (e.g., an ethanol/water mixture) allows for sufficient solubility of both the ester and the base.[3]
-
Problem 2: I am observing gas evolution (CO₂) during my reaction, and the final yield of the dicarboxylic acid is low.
-
Likely Cause: Decarboxylation of the pyrazole-dicarboxylic acid product. This is often triggered by excessive heat. The resulting side products would be pyrazole-3-carboxylic acid or pyrazole-4-carboxylic acid.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a lower reaction temperature during the synthesis and workup steps. If hydrolysis requires heating, use the minimum temperature necessary for the reaction to proceed.
-
Purification Conditions: During purification steps like recrystallization, avoid using high-boiling point solvents that require excessive heat.
-
pH Control: While strong acidification is necessary to protonate the carboxylate, ensure the process is done at controlled temperatures (e.g., in an ice bath) to minimize heat-induced degradation.
-
Problem 3: The yield from my cyclocondensation reaction is very low, and I have a significant amount of unreacted starting material.
-
Likely Cause: Incomplete cyclization reaction between the 1,3-dicarbonyl compound and hydrazine.
-
Troubleshooting Steps:
-
Reagent Purity: Verify the purity of your starting materials, especially the hydrazine, which can degrade over time. Use freshly opened or purified reagents.
-
Reaction Conditions: The choice of solvent and temperature is critical. Many cyclocondensation reactions are performed in alcohols like ethanol at reflux.[5] Experiment with different solvents or catalysts if the yield remains low.
-
pH Adjustment: The reaction can be sensitive to pH. Some protocols utilize a weak acid or base to catalyze the reaction.[7]
-
Order of Addition: Consider the order in which reagents are added. Sometimes, slow, dropwise addition of one reagent to the other at a controlled temperature can improve the outcome.
-
Summary of Common Side Products
| Side Product | Potential Cause | Recommended Analytical Method |
| Mono-ester of this compound | Incomplete hydrolysis of diester precursor. | ¹H NMR, ¹³C NMR, LC-MS |
| Unreacted Diester Precursor | Incomplete hydrolysis; insufficient reaction time. | TLC, LC-MS, ¹H NMR |
| Pyrazole-3-carboxylic acid or Pyrazole-4-carboxylic acid | Decarboxylation due to excessive heat. | LC-MS, ¹H NMR |
| Unreacted 1,3-dicarbonyl or Hydrazine | Incomplete cyclocondensation reaction. | TLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid (I) via Hydrolysis
This protocol is adapted from the synthesis of an aryl-substituted pyrazole dicarboxylic acid.[3]
-
Dissolution: Dissolve the precursor, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol), and solid sodium hydroxide (2 mmol) in a water-ethanol mixture (e.g., 50 ml, 80:20 v/v).
-
Hydrolysis: Heat the mixture under reflux for 2 hours. Monitor the reaction by TLC to confirm the disappearance of the starting diester.
-
Cooling & Acidification: After cooling the reaction mixture to room temperature, carefully acidify it to pH 2 using dilute aqueous hydrochloric acid. This should be done in an ice bath to control the temperature.
-
Precipitation & Isolation: The dicarboxylic acid product will precipitate out of the solution. Collect the solid product by filtration.
-
Washing & Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Cyclocondensation for Pyrazole Ring Formation
This protocol outlines a general procedure for forming the pyrazole ring.
-
Reagent Setup: In a round-bottom flask equipped with a condenser, dissolve the 1,3-dicarbonyl precursor (e.g., diethyl 2,3-dioxosuccinate) in a suitable solvent, such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (typically 1 to 1.2 equivalents) to the solution. The addition may be done dropwise at room temperature or 0 °C.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-12 h), monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can then be purified, often by column chromatography or recrystallization, to isolate the pyrazole diester, which can then be hydrolyzed as described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis of this compound via diester hydrolysis.
Caption: Formation of mono-carboxylic acid side products via thermal decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 1H-pyrazole-3,4-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1H-pyrazole-3,4-dicarboxylic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a good starting point is a polar protic solvent. For a similar compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, ethanol has been successfully used for recrystallization.[1] Mixed solvent systems, such as an ethanol/water mixture , are also commonly employed for polar pyrazole derivatives and dicarboxylic acids.[2][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add small amounts of additional hot solvent until the solid dissolves. Be cautious not to add a large excess, as this may prevent crystallization upon cooling.[5][6] If a portion of the solid remains undissolved even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the impurity before allowing the solution to cool.[7]
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: The failure of crystals to form can be due to several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.[4][5]
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[4][5]
-
Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[4]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is common when the melting point of the compound is lower than the boiling point of the solvent. To resolve this, you can try the following:
-
Add more of the primary ("good") solvent to further dissolve the oil.
-
Reheat the solution and allow it to cool more slowly.
-
Consider using a lower-boiling point solvent or a different solvent system altogether.[6]
Q5: How can I improve the purity of my recrystallized this compound?
A5: For high-purity dicarboxylic acids, performing a second recrystallization is often beneficial.[3] Using a different solvent or solvent system for the second recrystallization can be particularly effective at removing a broader range of impurities. Ensure that the crystals are washed with a small amount of cold recrystallization solvent after filtration to remove any residual impurities from the surface.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was added.- The solution is supersaturated.- Cooling was too rapid. | - Gently heat the solution to evaporate some solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] |
| "Oiling Out" | - The melting point of the compound is lower than the solvent's boiling point.- The compound is too soluble in the chosen solvent. | - Reheat the solution and add more of the "good" solvent.- Use a lower-boiling point solvent.- Allow the solution to cool at a much slower rate.[6] |
| Low Recovery of Product | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Concentrate the filtrate by evaporating some solvent and re-cooling.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Keep the funnel and receiving flask hot during gravity filtration. |
| Colored Impurities in Crystals | - Impurities were co-precipitated.- The compound itself may be slightly colored. | - Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
| Crystals are very fine (precipitate) | - The solution was cooled too quickly or agitated during cooling. | - Ensure the solution cools slowly and remains undisturbed.[5][7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is adapted from a procedure for a similar compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Do not disturb the flask during this time.[5]
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This method is useful if the compound is too soluble in a single solvent at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an appropriate ethanol/water mixture for washing the crystals.
Visualizations
Caption: General workflow for single-solvent recrystallization.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrazole-3,4-Dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-pyrazole-3,4-dicarboxylic acid in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule containing two carboxylic acid groups and a pyrazole ring. Its solubility is generally limited in nonpolar organic solvents. It shows some solubility in polar protic solvents like alcohols and water, especially at elevated temperatures. The presence of strong intermolecular hydrogen bonds in the solid state contributes to its limited solubility.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on experimental evidence with related compounds and general principles of solubility, the following solvents are recommended for initial screening:
-
High Polarity Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective due to their high polarity and ability to disrupt hydrogen bonding.
-
Protic Solvents: Ethanol, methanol, and water-ethanol mixtures are good starting points, particularly with heating. For instance, the related 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid can be recrystallized from ethanol.
-
Other Polar Aprotic Solvents: Acetone may also serve as a suitable solvent.
Q3: How can I improve the solubility of this compound in my reaction?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
Solvent Selection and Co-solvents: A systematic approach to solvent screening is crucial. If the compound has limited solubility in a single solvent, using a co-solvent system (e.g., ethanol/water, DMF/water) can be effective.
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of many compounds. However, the thermal stability of all reactants should be considered.
-
pH Modification (Salt Formation): As a dicarboxylic acid, its solubility can be dramatically increased in aqueous or alcoholic solutions by deprotonation with a suitable base to form a more soluble salt.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the chosen solvent. | The solvent is not polar enough to overcome the lattice energy of the solid. | 1. Increase Polarity: Switch to a more polar solvent such as DMF or DMSO. 2. Use a Co-solvent: Add a small amount of a highly polar solvent like DMF or DMSO to your current solvent. 3. Gentle Heating: Warm the mixture while stirring. 4. Sonication: Use an ultrasonic bath to aid dissolution. |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | The concentration of the dissolved acid is too low for an efficient reaction rate. | 1. Optimize Solvent System: Refer to the solvent selection guide and consider a solvent in which the acid has higher solubility. 2. Increase Temperature: If thermally permissible for your reactants, increasing the reaction temperature can enhance both solubility and reaction rate. 3. Convert to a Soluble Salt: If the reaction conditions allow, convert the diacid to its corresponding carboxylate salt in situ. |
| The product precipitates prematurely from the reaction mixture. | The product has lower solubility than the starting material in the reaction solvent. | 1. Solvent Adjustment: Add a co-solvent in which the product is more soluble. 2. Higher Temperature: Maintain a higher reaction temperature to keep the product in solution until the reaction is complete. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides qualitative solubility information for the parent compound, 1H-pyrazole, which can serve as a useful reference point. Generally, the dicarboxylic acid derivative will be less soluble in non-polar solvents and more soluble in polar, hydrogen-bond-accepting solvents compared to the parent pyrazole.
Table 1: Qualitative Solubility of 1H-Pyrazole
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Improving Solubility through Salt Formation
This protocol describes a general method to increase the solubility of this compound in a protic solvent by converting it to its salt form.
Objective: To prepare a solution of the disodium salt of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Ethanol or Methanol
Procedure:
-
Suspend 1.0 equivalent of this compound in the desired volume of ethanol.
-
While stirring, add a solution of 2.0 equivalents of sodium hydroxide in a minimal amount of water or 2.2 equivalents of triethylamine dropwise.
-
Continue stirring at room temperature. The suspension should gradually become a clear solution as the soluble salt is formed.
-
This solution can then be used directly in subsequent reactions, such as amide coupling or esterification, provided the reagents and conditions are compatible with the presence of the base.
Protocol 2: Fischer Esterification in a Co-solvent System
This protocol outlines the esterification of this compound, a reaction that often requires the substrate to be well-dissolved.
Objective: To synthesize the dimethyl ester of this compound.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (as co-solvent)
Procedure:
-
To a suspension of 1.0 equivalent of this compound in methanol, add a co-solvent such as toluene to aid in azeotropic water removal.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux. The starting material should dissolve as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can then be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
Protocol 3: Amide Coupling Reaction Using a Coupling Agent
This protocol describes the formation of a diamide from this compound, where initial solubilization is key.
Objective: To synthesize a bis-amide derivative of this compound.
Materials:
-
This compound
-
A primary or secondary amine (2.2 equivalents)
-
A carbodiimide coupling agent (e.g., EDC or DCC) (2.2 equivalents)
-
A coupling additive (e.g., HOBt or DMAP) (0.2 equivalents)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DMF or DMSO. Gentle warming may be required.
-
Add the coupling additive to the solution.
-
Add the amine to the reaction mixture.
-
Finally, add the carbodiimide coupling agent portion-wise while stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The work-up procedure will depend on the properties of the resulting amide but typically involves quenching with water and extraction with an appropriate organic solvent.
Visualizing Experimental Workflows
Caption: General workflow for solubilizing and reacting this compound.
Caption: Decision-making flowchart for troubleshooting solubility issues.
Technical Support Center: Synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-pyrazole-3,4-dicarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary routes for the synthesis of this compound:
-
Hydrolysis of a Diester Precursor: This involves the synthesis of a dialkyl 1H-pyrazole-3,4-dicarboxylate, typically the dimethyl or diethyl ester, followed by hydrolysis to the dicarboxylic acid. The diester is often synthesized with high yields (90-95%) through a 1,3-dipolar cycloaddition reaction between a sydnone and a dialkyl acetylenedicarboxylate.[1] The subsequent hydrolysis of the diester to the diacid has been reported with yields around 71%.[1]
-
Oxidation of a Dimethylpyrazole Precursor: This method involves the oxidation of 3,4-dimethyl-1H-pyrazole. While a protocol for the oxidation of the regioisomeric 3,5-dimethylpyrazole to pyrazole-3,5-dicarboxylic acid using potassium permanganate (KMnO4) has been documented with a 33% yield, this suggests a viable, albeit potentially lower-yielding, pathway for the target molecule.
Q2: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors depending on the synthetic route:
-
For the hydrolysis route:
-
Incomplete Hydrolysis: The hydrolysis of the diester to the dicarboxylic acid may not have gone to completion. This can be influenced by the choice of base, reaction temperature, and reaction time.
-
Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strong basic conditions.[2][3][4] This would result in the formation of pyrazole-3-carboxylic acid or pyrazole-4-carboxylic acid as byproducts.
-
Impure Starting Diester: The purity of the starting dimethyl or diethyl 1H-pyrazole-3,4-dicarboxylate is crucial. Impurities can interfere with the hydrolysis reaction and complicate the purification of the final product.
-
-
For the oxidation route:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate can potentially cleave the pyrazole ring, leading to a complex mixture of degradation products and a lower yield of the desired dicarboxylic acid.
-
Incomplete Oxidation: The oxidation of the methyl groups to carboxylic acids might be incomplete, resulting in the formation of intermediate products such as pyrazole-3-methyl-4-carboxylic acid or pyrazole-4-methyl-3-carboxylic acid.
-
Harsh Reaction Conditions: The use of strong oxidizing agents and high temperatures can lead to the degradation of the pyrazole ring itself.
-
Q3: How can I purify the final this compound product?
Recrystallization is a common and effective method for purifying this compound. A suitable solvent system is crucial for successful recrystallization. For dicarboxylic acids, polar solvents like water, ethanol, or a mixture of the two are often effective. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of Dimethyl 1H-Pyrazole-3,4-dicarboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting diester remains (verified by TLC/NMR) | Incomplete hydrolysis. | - Increase reaction time: Monitor the reaction progress by TLC until the starting material spot disappears. - Increase temperature: Gently heating the reaction mixture can accelerate the hydrolysis. However, be cautious of potential decarboxylation at higher temperatures. - Choice of base: While sodium hydroxide is commonly used, other bases like potassium hydroxide or lithium hydroxide could be explored for improved efficiency. |
| Presence of mono-acid or decarboxylated products in the final mixture | Decarboxylation of the target molecule. | - Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times. - Careful pH control during workup: Acidify the reaction mixture slowly and at a low temperature to precipitate the dicarboxylic acid. |
| Oily product or difficulty in crystallization | Presence of impurities or incomplete hydrolysis. | - Ensure purity of the starting diester: Purify the diester by recrystallization or column chromatography before hydrolysis. - Optimize the recrystallization solvent system: Experiment with different polar solvents or solvent mixtures to achieve good crystal formation. |
Issue 2: Low Yield in the Oxidation of 3,4-Dimethyl-1H-pyrazole
| Symptom | Possible Cause | Troubleshooting Steps |
| Complex mixture of products with low recovery of the desired diacid | Over-oxidation and ring cleavage. | - Use a milder oxidizing agent: Consider alternatives to KMnO4, such as ruthenium tetroxide (RuO4) generated in situ, which can sometimes provide better selectivity for the oxidation of alkyl groups on heterocyclic rings. - Control reaction temperature: Perform the oxidation at a lower temperature to minimize side reactions. |
| Presence of partially oxidized products (e.g., methyl-pyrazole carboxylic acids) | Incomplete oxidation. | - Increase the amount of oxidizing agent: Use a stoichiometric excess of the oxidizing agent to ensure complete conversion of both methyl groups. - Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or HPLC. |
| Difficulty in separating the product from manganese dioxide (if using KMnO4) | Inefficient workup. | - Filter the reaction mixture while hot: This can help to remove the fine precipitate of MnO2. - Use a filter aid: Celite can be used to improve the filtration of fine particles. - Wash the MnO2 precipitate thoroughly: Wash the filtered solid with hot water to recover any adsorbed product. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 1-Aryl-1H-pyrazole-3,4-dicarboxylic Acid and its Precursor
| Step | Reactants | Product | Yield (%) | Reference |
| Esterification | 3-Aryl sydnone, Dimethyl acetylenedicarboxylate | Dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylate | 90-95 | [1] |
| Hydrolysis | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate, NaOH | 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 71 | [1] |
Table 2: Reported Yield for the Oxidation of a Dimethylpyrazole to a Pyrazoledicarboxylic Acid
| Reactants | Product | Oxidizing Agent | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | 1H-Pyrazole-3,5-dicarboxylic acid | KMnO4 | 33 |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid via Hydrolysis
This protocol is adapted from the synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[1]
Step 1: Synthesis of Dimethyl 1-Phenyl-1H-pyrazole-3,4-dicarboxylate
-
A mixture of 3-phenyl-sydnone (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in dry p-xylene (10 ml) is heated under reflux for 1 hour.
-
The reaction mixture is then cooled to ambient temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid product is recrystallized from ethanol to yield dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (Yield: 95%).
Step 2: Hydrolysis to 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid
-
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and solid sodium hydroxide (2 mmol) are dissolved in a water-ethanol mixture (80:20 v/v, 50 ml).
-
This mixture is heated under reflux for 2 hours.
-
After cooling to ambient temperature, the solution is acidified to pH 2 using dilute aqueous hydrochloric acid.
-
The resulting solid product is collected by filtration, washed with water, and then recrystallized from ethanol to yield 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (Yield: 71%).[1]
Protocol 2: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation
This protocol describes the synthesis of the regioisomeric 1H-pyrazole-3,5-dicarboxylic acid and can be adapted as a starting point for the synthesis of the 3,4-dicarboxylic acid isomer.
-
3,5-Dimethyl-1H-pyrazole (0.818 mol) is dissolved in 700 mL of water heated to 70°C.
-
Potassium permanganate (3.271 mol) is added to the hot solution, maintaining the temperature no higher than 90°C.
-
The mixture is cooled to room temperature, and the precipitate of MnO2 is filtered off and washed with water.
-
The filtrate is acidified with aqueous HCl to pH 2 and left overnight.
-
The precipitate is filtered off and washed with water to yield 1H-pyrazole-3,5-dicarboxylic acid (Yield: 33%).
Mandatory Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Synthetic pathways and potential side reactions for this compound.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Characterization challenges of 1H-pyrazole-3,4-dicarboxylic acid derivatives
Welcome to the technical support center for the characterization of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing this compound derivatives?
A1: The primary challenges include poor solubility in common organic solvents, difficulties in purification due to the formation of regioisomers and other impurities, and complexities in spectral analysis, particularly in NMR due to tautomerism and proton exchange phenomena.[1][2]
Q2: Which analytical techniques are most suitable for characterizing these compounds?
A2: A combination of techniques is recommended for unambiguous characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis.[3][4][5][6] For crystalline materials, single-crystal X-ray diffraction provides definitive structural information.
Q3: How can I improve the solubility of my this compound derivative for analysis?
A3: Improving solubility is a critical step for successful characterization. Several strategies can be employed:
-
Salt Formation: For the dicarboxylic acids or derivatives with basic moieties, conversion to a salt can significantly enhance aqueous solubility.[2]
-
Solvent Selection: Highly polar aprotic solvents like DMSO-d₆ are often effective for NMR analysis. For chromatography, solvent mixtures may be necessary.[7]
-
Structural Modification: Introducing polar functional groups can improve solubility.[2]
-
Use of Additives: In some cases, the addition of a small amount of a co-solvent or a solubilizing agent can be beneficial.
Q4: Are there any known safety precautions for working with pyrazole derivatives?
A4: As with any chemical research, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound and reagents being used. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed. Work in a well-ventilated fume hood is recommended, especially when handling volatile solvents or reagents.
Troubleshooting Guides
NMR Spectroscopy
Issue 1: Broad or Disappearing Peaks in ¹H NMR Spectra
Broadening of N-H and O-H peaks, or their complete disappearance, is a common issue for this compound and its derivatives.[6][7]
-
Cause A: Chemical Exchange: The acidic protons of the carboxylic acid groups and the N-H proton of the pyrazole ring can undergo rapid chemical exchange with residual water or deuterated protic solvents (e.g., D₂O, CD₃OD).[6][7]
-
Solution:
-
Use a dry aprotic deuterated solvent such as DMSO-d₆.
-
To confirm the presence of exchangeable protons, add a drop of D₂O to the NMR tube; the N-H and O-H signals should broaden or disappear.
-
Low-temperature NMR experiments can sometimes slow down the exchange rate, resulting in sharper peaks.[8]
-
-
-
Cause B: Aggregation: Intermolecular hydrogen bonding can lead to self-aggregation, especially at higher concentrations, causing peak broadening.[9]
-
Cause C: Tautomerism: The pyrazole ring can exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. If the rate of this exchange is on the NMR timescale, it can lead to averaged and potentially broadened signals for the pyrazole ring protons.[10]
Issue 2: Complex Multiplicity and Unexpected Chemical Shifts
-
Cause: The electronic environment of the pyrazole ring is influenced by the nature and position of substituents, as well as by the solvent and pH. This can lead to complex splitting patterns and significant shifts in proton and carbon signals.[7]
-
Solution:
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which can aid in assigning complex spectra.
-
Compare the experimental spectra with published data for similar compounds or use computational methods to predict chemical shifts.[5][8]
-
-
Mass Spectrometry
Issue 1: Difficulty Observing the Molecular Ion Peak (M⁺)
-
Cause: For some derivatives, particularly the free dicarboxylic acids, the molecular ion may be unstable and undergo rapid fragmentation.
-
Solution:
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).
-
For ESI, running the analysis in negative ion mode is often more effective for acidic compounds, where the deprotonated molecule [M-H]⁻ is readily observed.
-
-
Issue 2: Ambiguous Fragmentation Patterns
-
Cause: The fragmentation of pyrazole derivatives can be complex and dependent on the substitution pattern. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[11][12] For dicarboxylic acids, the loss of H₂O, CO, and CO₂ are also common.[13]
-
Solution:
-
Analyze the fragmentation of known, structurally related compounds to identify characteristic fragmentation pathways.
-
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of fragment ions, which aids in elucidating the fragmentation mechanisms.
-
For esters, characteristic losses of the alkoxy group (-OR) and the corresponding alkene are often observed.[13]
-
-
Chromatography (TLC & HPLC)
Issue 1: Poor Separation or Tailing Peaks in TLC and HPLC
-
Cause A: Strong Interaction with Stationary Phase: The polar carboxylic acid groups can interact strongly with the silica gel in normal-phase TLC or the silica-based stationary phase in reverse-phase HPLC, leading to tailing.
-
Solution (TLC):
-
Add a small amount of a polar solvent like methanol or acetic acid to the mobile phase to reduce tailing. A common mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane, with a small percentage of methanol or acetic acid.
-
-
Solution (HPLC):
-
Use a buffered mobile phase to control the ionization state of the carboxylic acid groups. For reverse-phase HPLC, a mobile phase containing a buffer at a pH below the pKa of the carboxylic acids (e.g., using 0.1% formic acid or trifluoroacetic acid) will keep them protonated and reduce tailing.[2][14]
-
Employ an end-capped column to minimize interactions with residual silanol groups.
-
-
-
Cause B: Poor Solubility in the Mobile Phase:
-
Solution:
-
Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection.
-
For HPLC, consider using a gradient elution method, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase.
-
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Selected this compound Derivatives
| Compound | Derivative Type | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) in DMSO-d₆ | Reference |
| 1 | 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid | 71 | 235-236 | 7.41 (m, 1H), 7.53 (d, 2H), 7.93 (d, 2H), 9.10 (s, 1H) | [4] |
| 2 | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | - | - | 3.81 (s, 3H), 4.08 (s, 3H), 7.31 (m, 1H), 7.40 (d, 2H), 7.81 (d, 2H), 9.28 (s, 1H) (in CDCl₃) | [4] |
| 3 | Bis(pyrazol-1-yl)methane-4,4'-dicarboxylic acid | 90 | 335–337 | 6.49 (s, 2H), 7.87 (s, 2H), 8.53 (s, 2H), 12.52 (s, 2H) | [15] |
| 4 | 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane-4,4'-dicarboxylic acid | 38 | 224–225 | 2.09 (s, 6H), 2.25 (s, 6H), 4.43 (s, 4H) | [15] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dimethyl 1-Aryl-1H-pyrazole-3,4-dicarboxylates
This protocol is adapted from the synthesis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate.[4]
-
A mixture of the appropriate 3-aryl sydnone (1 equivalent) and dimethyl acetylenedicarboxylate (1.2 equivalents) in xylene is heated under reflux for 24 hours.
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Protocol 2: General Procedure for the Hydrolysis of Dimethyl 1-Aryl-1H-pyrazole-3,4-dicarboxylates to the Corresponding Dicarboxylic Acids
This protocol is adapted from the synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid.[4]
-
The dimethyl ester derivative (1 equivalent) is dissolved in a mixture of ethanol and water (e.g., 20:80 v/v).
-
Solid sodium hydroxide (2 equivalents) is added to the solution.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with dilute hydrochloric acid to precipitate the dicarboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
This is a starting point for method development, and optimization will likely be required.[2][14]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Visualizations
Caption: Troubleshooting workflow for NMR peak broadening issues.
Caption: General synthesis workflow for 1H-pyrazole-3,4-dicarboxylic acids.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1H-pyrazole-3,4-dicarboxylic acid under reaction conditions
Technical Support Center: 1H-Pyrazole-3,4-dicarboxylic Acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the stability of this compound under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: Is this compound susceptible to decarboxylation?
A2: Yes, decarboxylation is a primary stability concern for pyrazole carboxylic acids. The removal of one or both carboxyl groups can occur under various conditions, most notably at elevated temperatures. For some substituted pyrazole-4-carboxylic acids, the resulting decarboxylated products can be highly volatile and difficult to isolate.
Q3: Which carboxyl group is more easily removed—the one at the C3 or C4 position?
A3: Evidence from related structures suggests that the carboxylic acid group at the C3-position is more labile and prone to removal under thermal conditions. This is likely due to the adjacent pyrazole ring nitrogen (N2), which can facilitate the decarboxylation process, possibly through an intermediate involving hydrogen bonding. One study on a substituted pyrazole dicarboxylic acid derivative noted this regioselective decarboxylation at high temperatures (200°C)[1].
Q4: What specific reaction conditions promote decarboxylation?
A4: Decarboxylation is influenced by temperature, pH, and the presence of catalysts.
-
Temperature: High temperatures are the primary driver for decarboxylation. For related haloalkyl-substituted pyrazole-4-carboxylic acids, decarboxylation has been observed at temperatures ranging from 50°C to 220°C.
-
pH: Both acidic and basic conditions can facilitate decarboxylation. For some derivatives, heating in an acidic aqueous solution (80°C to 190°C) or under basic conditions (80°C to 120°C) has been shown to induce the reaction.
-
Catalysts: The presence of metals, particularly copper (e.g., Cu(II) salts, Cu₂O, or copper powder), can significantly promote decarboxylation, often at lower temperatures than purely thermal methods. These reactions are sometimes performed in high-boiling point solvents like quinoline or NMP.
Q5: What are known incompatible reagents for this compound?
A5: According to safety data for the compound, it may be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. These are general incompatibilities for many carboxylic acids and standard precautions should be taken.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: My reaction is showing low yield, and I suspect degradation of my starting material.
Problem: I am observing the formation of a mono-carboxylated pyrazole side product.
-
Possible Cause: Partial decarboxylation is occurring. As noted in the FAQs, the C3-carboxylic acid is often more labile. If your desired product retains both acid groups, the reaction conditions are likely too harsh.
-
Suggested Actions:
-
Reduce Temperature: This is the most effective way to minimize thermal decarboxylation.
-
Protecting Groups: If high temperatures are unavoidable, consider converting the carboxylic acids to esters (e.g., methyl or ethyl esters) to protect them. The esters can be hydrolyzed back to the acids in a final step under milder conditions.
-
Reagent Order: If performing sequential reactions, consider modifying the more stable C4-carboxylic acid first, if chemically feasible.
-
Data Presentation
Table 1: Thermal Properties of this compound Derivatives
| Compound | Melting Point (°C) | Notes |
| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | 224 - 225 | Provides an estimate of the core's stability.[1] |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 235 - 236 | Provides an estimate of the core's stability.[2] |
| Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | 98 | Esterification lowers the melting point.[2] |
Table 2: Summary of Decarboxylation Conditions for Pyrazole Carboxylic Acids
| Position of -COOH | Conditions | Catalyst/Solvent | Temperature Range (°C) | Outcome/Yield |
| C4 | Thermal (neat) | None | Melting Point | Often gives low yields (e.g., 30% for a substituted pyrazole). |
| C4 | Acidic | Water | 80 - 190 | Effective for certain haloalkyl derivatives. |
| C4 | Basic | Water, NMP, Quinoline | 80 - 120 | Effective for certain haloalkyl derivatives. |
| C4 | Catalytic | Copper powder / Quinoline | - | Can result in low yields (e.g., 32% for a trifluoromethyl derivative). |
| C4 | Catalytic | Cu₂O / 1,10-phenanthroline / Cs₂CO₃ / DMF | 200 | Effective but harsh conditions (microwave irradiation). |
| C3 | Thermal (inferred from regioselective reaction) | None | 200 | Preferential loss of the C3-carboxyl group observed in a diaryl derivative.[1] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol provides a standard method for determining the melting point and onset of thermal decomposition.
-
Objective: To determine the thermal stability profile of this compound or its derivatives.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from room temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis:
-
An endothermic peak will indicate the melting point (Tₘ).
-
A sharp, exothermic peak following the melt indicates thermal decomposition (Tₔ). The onset temperature of this exotherm is a critical indicator of thermal instability.
-
-
Protocol 2: Monitoring Stability Under Specific Reaction Conditions via HPLC
This protocol allows you to test the compound's stability in a mock reaction environment.
-
Objective: To quantify the rate of degradation of this compound under specific pH, temperature, or catalytic conditions.
-
Methodology:
-
Reaction Setup: In separate vials, dissolve the compound in the solvent system planned for your reaction. If testing pH stability, use appropriate buffers. If testing catalytic effects, add the catalyst. Create a control vial with only the solvent.
-
Time Zero (t=0): As soon as the solutions are prepared, immediately take a small aliquot from each vial, quench the reaction (e.g., by cooling in an ice bath and neutralizing if necessary), and dilute it for HPLC analysis. This is your baseline.
-
Incubation: Place the vials at the desired reaction temperature (e.g., 80°C, 120°C).
-
Time Points: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), withdraw additional aliquots, quench, and dilute them in the same manner.
-
HPLC Analysis: Analyze all samples using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic or trifluoroacetic acid).
-
Data Analysis: Integrate the peak area of the starting material at each time point. The appearance of new peaks may correspond to mono-decarboxylated or fully decarboxylated products, which can be confirmed by LC-MS if available. Calculate the percentage of the starting material remaining relative to the t=0 sample to determine the degradation rate.
-
Visualized Degradation Pathway
References
Technical Support Center: Purification of Crude 1H-Pyrazole-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1H-pyrazole-3,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route employed. Potential impurities may include:
-
Unreacted Starting Materials: Such as dimethyl acetylenedicarboxylate and precursors to diazomethane if that route is used.
-
Incomplete Hydrolysis Byproducts: If the synthesis involves the hydrolysis of a diester, impurities can include the corresponding mono-ester (e.g., 3- or 4-monomethyl ester of pyrazole-3,4-dicarboxylic acid) or unreacted diester.
-
Side Products from Rearrangements: The reaction of diazomethane with dimethyl acetylenedicarboxylate can sometimes lead to rearranged byproducts.
-
Inorganic Salts: If oxidation methods are used (e.g., potassium permanganate oxidation of 3,4-dimethyl-1H-pyrazole), inorganic byproducts like manganese dioxide (MnO₂) can be a significant impurity. Subsequent neutralization or pH adjustment steps can also introduce various salts.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present in the crude product.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Based on available literature for similar pyrazole dicarboxylic acid derivatives, ethanol is a commonly used and effective solvent for recrystallization. Hot ethanol is used to dissolve the crude product, and upon slow cooling, the purified dicarboxylic acid crystallizes out. A water-ethanol mixture can also be effective, especially if the crude product is oily or has a high impurity load. For a related compound, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, recrystallization from ethanol yielded a product with a melting point of 508–509 K[1].
Q3: My crude this compound is a dark, oily substance. How should I proceed with purification?
A3: An oily or darkly colored crude product suggests the presence of significant impurities. A multi-step purification approach is recommended:
-
Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate) and perform an acid-base extraction. The dicarboxylic acid will be deprotonated by a weak base (e.g., aqueous sodium bicarbonate solution) and move into the aqueous layer, leaving many non-acidic impurities in the organic layer. The dicarboxylic acid can then be re-precipitated by acidifying the aqueous layer with an acid like HCl.
-
Decolorization: If the precipitated solid is still colored, you can dissolve it in a hot solvent (like ethanol) and treat it with a small amount of activated charcoal before hot filtration.
-
Recrystallization: Finally, recrystallize the decolorized solid from a suitable solvent like ethanol to obtain pure crystals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used for recrystallization. 2. The compound is significantly soluble in the cold recrystallization solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider using a different solvent in which the compound has lower solubility at cold temperatures. 3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is supersaturated with impurities. 3. The cooling rate is too fast. | 1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Perform a preliminary purification step like acid-base extraction to remove the bulk of impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Persistent Color in the Final Product | 1. Colored impurities are co-crystallizing with the product. 2. The amount of activated charcoal used was insufficient. | 1. Perform a second recrystallization, potentially from a different solvent system. 2. Before recrystallization, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot filtration before allowing the solution to cool. |
| Inorganic Salt Contamination | 1. Salts are insoluble in the recrystallization solvent and are being filtered with the product. 2. Salts are trapped within the crystal lattice. | 1. Before recrystallization, dissolve the crude product in a solvent that dissolves the dicarboxylic acid but not the inorganic salts (e.g., hot ethanol), and filter the hot solution to remove the insoluble salts. 2. Ensure slow crystal growth during recrystallization to minimize the inclusion of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for crude this compound that is in a solid form and has a relatively low level of impurities.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture on a hot plate with stirring until the ethanol begins to boil.
-
Add more hot ethanol dropwise until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acid-Base Extraction for Highly Impure Samples
This protocol is designed for crude samples that are oily or contain a significant amount of non-acidic impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine the aqueous extracts.
-
Slowly add concentrated hydrochloric acid to the combined aqueous extracts with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
The collected solid can then be further purified by recrystallization as described in Protocol 1.
Purification Workflow and Logic
References
Technical Support Center: MOF Synthesis with 1H-Pyrazole-3,4-Dicarboxylic Acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 1H-pyrazole-3,4-dicarboxylic acid as an organic linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MOF synthesis resulted in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a common issue in MOF synthesis. Several factors related to starting materials and reaction conditions can be the cause.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the this compound linker and the metal salt precursor are of high purity. Impurities can inhibit or interfere with the crystallization process.
-
Stoichiometry of Reactants: The molar ratio of the metal precursor to the organic linker is crucial. Systematically vary the metal-to-linker ratio to find the optimal condition for your specific system. Sometimes, a slight excess of the linker may be beneficial.
-
Reaction Conditions: Temperature and reaction time are critical parameters. If the temperature is too low, the reaction may be too slow. If it's too high, it might lead to the decomposition of the linker or the formation of dense, non-porous phases. It is advisable to screen a range of temperatures and reaction times.
-
Solvent Selection: The choice of solvent can significantly impact the solubility of the reactants and the nucleation and growth of the MOF crystals. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis, but other high-boiling point polar aprotic solvents like N,N-diethylformamide (DEF) or dimethyl sulfoxide (DMSO) can be explored. The quality of the solvent is also important, as hydrolysis of solvents like DMF can affect the reaction pH.[1]
-
pH of the Reaction Mixture: The pH can influence the deprotonation of the carboxylic acid groups on the linker, which is essential for coordination to the metal centers. The addition of a small amount of a modulator, such as a monocarboxylic acid or a mineral acid, can help control the pH and improve the reaction outcome.[2]
Q2: The product I obtained is amorphous or has poor crystallinity according to Powder X-Ray Diffraction (PXRD). How can I improve the crystallinity of my MOF?
A2: Poor crystallinity is often related to rapid nucleation and crystal growth. The goal is to slow down the formation process to allow for the growth of well-ordered crystals.
Troubleshooting Steps:
-
Temperature Profile: Instead of a constant high temperature, try a ramp-and-hold approach. A slow increase in temperature can promote the formation of fewer nuclei, leading to larger and more crystalline particles.
-
Modulators: The use of modulators is a key strategy to improve crystallinity. Modulators are typically monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid) that compete with the dicarboxylic acid linker for coordination to the metal centers.[3][4][5] This competition slows down the formation of the MOF framework, allowing for defects to be "healed" and resulting in higher crystallinity.[6] The concentration of the modulator is a critical parameter to optimize.
-
Solvent System: The solvent system can influence the kinetics of MOF formation. A mixture of solvents can sometimes provide better control over the solubility of the reactants and the rate of crystal growth. For instance, using a mixture of DMF and a less polar solvent might slow down the reaction. A reactive mixture of 1-butanol and acetic acid has been shown to improve crystallinity in some pyrazolate-based MOFs.[7][8]
-
Stirring: While solvothermal synthesis is often conducted under static conditions, gentle stirring can sometimes help in achieving a homogeneous reaction mixture and improving crystal quality, although vigorous stirring can lead to the formation of smaller, less crystalline particles.
Q3: I am observing the formation of multiple phases or an unexpected crystal structure. How can I target the desired MOF phase?
A3: The formation of multiple phases or polymorphism is common in MOF synthesis, as the final structure is often thermodynamically or kinetically controlled.
Troubleshooting Steps:
-
Control of Reaction Kinetics: As with improving crystallinity, slowing down the reaction can favor the formation of the thermodynamically most stable phase. This can be achieved by lowering the reaction temperature, using modulators, or adjusting the solvent system.
-
Metal Source: The counter-ion of the metal salt can influence the reaction. For example, using a metal nitrate might lead to a different outcome than using a metal chloride or acetate due to differences in coordination and pH effects.
-
Linker-to-Metal Ratio: The stoichiometry of your reactants can direct the formation of a specific phase. A systematic screening of this ratio is recommended.
-
Seeding: If you have a small amount of the desired MOF phase, you can use it as a seed in a subsequent synthesis to promote the growth of that specific phase.
Q4: My synthesized MOF has a low surface area after activation. What could be the reason, and how can I improve it?
A4: A low surface area after activation often indicates that the pores of the MOF have collapsed during the solvent removal process.
Troubleshooting Steps:
-
Solvent Exchange: Before heating the MOF to remove the solvent, it is crucial to exchange the high-boiling point synthesis solvent (like DMF) with a more volatile solvent with a lower surface tension, such as acetone or ethanol. This process should be repeated several times to ensure complete exchange.
-
Activation Conditions: The activation process, which involves heating the MOF under vacuum to remove the solvent from the pores, must be carefully controlled. A gradual increase in temperature can help to prevent rapid solvent removal that can lead to structural collapse.
-
Supercritical Drying: For delicate MOF structures, supercritical drying with CO2 is an effective method to remove the solvent without causing pore collapse due to the absence of a liquid-gas interface and associated capillary forces.
-
Linker Rigidity: While this compound is a relatively rigid linker, if the resulting MOF structure has a high degree of flexibility, it may be prone to collapse upon solvent removal. In such cases, exploring synthetic conditions that lead to more robust, interpenetrated frameworks might be necessary.
Quantitative Data Summary
The optimal synthesis conditions for MOFs with this compound will depend on the chosen metal and desired topology. The following tables provide general starting points for optimization based on common practices for similar pyrazole-based MOF syntheses.
Table 1: Typical Solvothermal Synthesis Parameters
| Parameter | Value Range | Notes |
| Temperature | 80 - 150 °C | Lower temperatures may require longer reaction times. |
| Time | 12 - 72 hours | Monitor product formation at different time points. |
| Metal:Linker Ratio | 1:1 to 1:3 (molar) | The optimal ratio is highly system-dependent. |
| Solvent | DMF, DEF, DMSO | High-boiling point, polar aprotic solvents are common. |
Table 2: Common Modulators and Their Starting Concentrations
| Modulator | Molar Equivalents (relative to linker) | Purpose |
| Acetic Acid | 10 - 100 | Improves crystallinity and can control crystal size. |
| Formic Acid | 10 - 100 | Similar to acetic acid, can also act as a source of formate ions. |
| Benzoic Acid | 5 - 50 | A bulkier modulator that can influence crystal morphology. |
| Hydrochloric Acid (HCl) | 1 - 5 | Can be used to adjust pH and slow down the reaction. |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a MOF with this compound
This is a generalized protocol and should be optimized for each specific metal-linker system.
-
Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., a nitrate or acetate salt) and the this compound linker in a suitable solvent (e.g., DMF) in a glass vial or a Teflon-lined autoclave.
-
Addition of Modulator (Optional): If a modulator is used, add the specified amount to the reaction mixture.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure all components are well-dissolved and the mixture is homogeneous.
-
Sealing and Heating: Seal the reaction vessel tightly and place it in a preheated oven at the desired temperature for the specified duration.
-
Cooling and Product Collection: After the reaction is complete, allow the vessel to cool down to room temperature slowly. The crystalline product can then be collected by filtration or centrifugation.
-
Washing: Wash the collected solid several times with the synthesis solvent (e.g., fresh DMF) to remove any unreacted starting materials.
-
Solvent Exchange: Exchange the synthesis solvent with a volatile solvent (e.g., acetone or ethanol) by soaking the product in the fresh solvent for at least 24 hours, replacing the solvent 3-4 times during this period.
-
Activation: Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at a temperature sufficient to remove the volatile solvent without causing framework collapse (e.g., 100-150 °C). The final activation temperature should be determined based on thermogravimetric analysis (TGA) of the material.
Visualizations
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks | MDPI [mdpi.com]
- 6. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Tale of Two Linkers: A Comparative Guide to 1H-Pyrazole-3,4-dicarboxylic Acid and Pyrazole-3,5-dicarboxylic Acid in Material and Drug Development
For researchers, scientists, and drug development professionals, the selection of organic linkers is a critical step in the design of novel materials such as Metal-Organic Frameworks (MOFs) and the development of new therapeutic agents. Pyrazole-dicarboxylic acids, with their rigid heterocyclic structure and versatile coordination sites, are a promising class of linkers. This guide provides a detailed comparison of two key isomers: 1H-pyrazole-3,4-dicarboxylic acid and pyrazole-3,5-dicarboxylic acid, highlighting their structural differences, synthetic accessibility, and their impact on the properties of resulting materials.
The arrangement of carboxylic acid functional groups on the pyrazole ring profoundly influences the geometry and connectivity of the resulting coordination polymers and MOFs, as well as the chelating properties relevant to drug design. While pyrazole-3,5-dicarboxylic acid has been extensively studied and utilized, its 3,4-isomer remains a less explored alternative, presenting both challenges and opportunities for innovation.
Structural and Coordination Differences
The primary distinction between the two linkers lies in the relative positions of their carboxylate groups. Pyrazole-3,5-dicarboxylic acid possesses a "V-shape" with the carboxylates positioned at the ends of the molecule, facilitating the formation of predictable and often porous framework structures. In contrast, this compound has adjacent carboxylate groups, which can lead to different coordination modes, potentially favoring the formation of chelates with metal ions or resulting in more compact, less porous structures.
Performance as Linkers in Metal-Organic Frameworks
A significant disparity in the available research literature exists between these two linkers. Pyrazole-3,5-dicarboxylic acid is a well-established linker in MOF chemistry, with numerous examples of synthesized and characterized frameworks. In contrast, there is a notable lack of published studies detailing the use of this compound as a primary building block for MOFs, limiting a direct experimental comparison.
Pyrazole-3,5-dicarboxylic Acid: A Workhorse for Porous Materials
MOFs constructed from pyrazole-3,5-dicarboxylic acid often exhibit permanent porosity and high thermal stability, making them suitable for applications in gas storage and separation. A prominent example is the iron-based MOF, CAU-56as, which demonstrates good porosity and stability. Another example, MOF-303, an aluminum-based pyrazole dicarboxylate, has been shown to be a highly efficient and reusable filter for formaldehyde capture.
| MOF Designation | Metal Ion | BET Surface Area (m²/g) | Thermal Stability (°C) | Key Application |
| CAU-56as | Fe(III) | 727 | up to 300 | Gas Adsorption |
| MOF-303 (Al-3.5-PDA) | Al(III) | - | - | Formaldehyde Capture |
Table 1: Performance Data for Selected MOFs Synthesized with Pyrazole-3,5-dicarboxylic Acid.
This compound: An Uncharted Territory
The adjacent positioning of the carboxylate groups in this compound presents a different geometric profile for the construction of extended frameworks. This arrangement might favor chelation to a single metal center, potentially leading to the formation of discrete molecular complexes rather than extended porous networks. While this could be advantageous for applications in catalysis or as metallodrugs, it may also explain the scarcity of porous MOFs based on this linker. The steric hindrance between the adjacent carboxylates could also influence the coordination environment and the resulting framework topology. Further experimental and computational studies are needed to fully explore the potential of this linker in materials science.
Experimental Protocols
Synthesis of Pyrazole-3,5-dicarboxylic Acid
A common method for the synthesis of pyrazole-3,5-dicarboxylic acid involves the oxidation of 3,5-dimethyl-1H-pyrazole.
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70°C.
-
Slowly add potassium permanganate (3.271 mol) to the hot solution, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter off the manganese dioxide (MnO₂) precipitate and wash it with water.
-
Acidify the filtrate to pH 2 with aqueous HCl and let it stand overnight.
-
Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.
Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid (as a proxy for the parent acid)
A synthetic route to an aryl-substituted this compound involves the hydrolysis of the corresponding diester. A similar hydrolysis approach could be envisioned for the unsubstituted parent compound, starting from a suitable precursor.
Protocol for Hydrolysis:
-
Dissolve the dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and sodium hydroxide (2 mmol) in a water-ethanol mixture (80:20 v/v, 50 ml).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature and acidify to pH 2 with dilute aqueous hydrochloric acid.
-
Collect the solid product by filtration, wash with water, and recrystallize from ethanol.
General Solvothermal Synthesis of a MOF using Pyrazole-3,5-dicarboxylic Acid (Example: CAU-56as)
The synthesis of MOFs typically involves the solvothermal reaction of the organic linker with a metal salt.
Protocol for CAU-56as:
-
In a Teflon reactor, place pyrazole-3,5-dicarboxylic acid monohydrate (0.4 mmol).
-
Add aqueous NaOH (0.8 mmol, 1 mol/L) and acetic acid (8.4 mmol).
-
Mix the reactants thoroughly.
-
Add a freshly prepared aqueous solution of iron(III) sulfate (0.72 mmol, 1 mol/L) and homogenize the mixture.
-
Heat the sealed reactor to 120°C for 6 hours.
-
Cool the reactor to room temperature.
-
Filter the resulting crystals and wash them with water and ethanol.
Conclusion and Future Outlook
This comparative guide highlights the current state of knowledge regarding this compound and pyrazole-3,5-dicarboxylic acid as linkers. Pyrazole-3,5-dicarboxylic acid is a well-vetted and reliable choice for the construction of robust, porous MOFs with demonstrated applications. Its "V-shaped" geometry and the extensive research underpinning its use provide a high degree of predictability in the design of new materials.
The adjacent carboxylate groups of this compound present a different set of synthetic possibilities. While its potential for forming porous frameworks remains largely unexplored, its geometry suggests a propensity for chelation, which could be highly valuable in the design of catalysts, sensors, and metallodrugs. The significant gap in the literature concerning MOFs derived from this linker represents a clear opportunity for future research. A systematic investigation into the coordination chemistry of this compound with various metal ions could unveil novel structures with unique properties, expanding the toolbox for materials and drug development professionals.
Spectroscopic Validation of 1H-Pyrazole-3,4-Dicarboxylic Acid: A Comparative Analysis
A comprehensive guide to the structural elucidation of 1H-pyrazole-3,4-dicarboxylic acid through spectroscopic analysis, offering a comparative perspective with its isomers and derivatives. This document provides researchers, scientists, and drug development professionals with the necessary data and protocols for unambiguous structural validation.
The structural integrity of a molecule is paramount in the field of drug discovery and development. For novel heterocyclic compounds such as this compound, a rigorous spectroscopic analysis is indispensable. This guide presents a detailed comparison of the spectroscopic data for this compound and its closely related isomers, 1H-pyrazole-3,5-dicarboxylic acid and pyrazole-4-carboxylic acid. By examining the nuances in their respective spectra, researchers can confidently validate the structure of their synthesized compounds.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-5 | H-4 (for 3,5-isomer) | -COOH | Other Protons | Solvent |
| 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid | 8.2 (s) | - | 13.0 (br s) | 3.9 (s, N-CH₃) | DMSO-d₆ |
| 1H-Pyrazole-3,5-dicarboxylic acid | - | 7.16 (s) | 13.5 (br s) | - | DMSO-d₆[1] |
| Pyrazole-4-carboxylic acid | 8.1 (s, 2H) | - | 12.5 (br s) | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-3 | C-4 | C-5 | -COOH | Other Carbons | Solvent |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid derivative | - | - | - | - | Data for derivative available[2] | CDCl₃ |
| 1H-Pyrazole-3,5-dicarboxylic acid | 145.0 | 112.0 | 145.0 | 163.0 | - | DMSO-d₆ |
| Pyrazole-4-carboxylic acid | 136.0 | 115.0 | 136.0 | 164.0 | - | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=N Stretch (Pyrazole Ring) | N-H Stretch (Pyrazole Ring) |
| 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid derivative | Broad, ~3000 | 1712 | 1582 | -[3] |
| 1H-Pyrazole-3,5-dicarboxylic acid | 3200-2500 (broad) | 1710 | ~1560 | ~3150 |
| 1H-Pyrazole-3-carboxylic acid | 3100-2500 (broad) | ~1700 | 1560-1460 | Present[4] |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives | Characterized by MS[5] | Fragmentation patterns will be specific to the derivatives. |
| 1H-Pyrazole-3,5-dicarboxylic acid | 156 | 112 ([M-CO₂]⁺), 68 ([M-2CO₂]⁺)[6] |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154 | Fragmentation data available[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are appropriate.
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structural components of the molecule.
Experimental Workflow and Validation Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural validation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
This guide provides a foundational framework for the spectroscopic analysis and structural validation of this compound. By leveraging the comparative data and detailed protocols, researchers can ensure the accuracy and reliability of their findings, which is a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
Computational Validation of Experimental Findings for 1H-Pyrazole-3,4-Dicarboxylic Acid: A Comparative Guide
Abstract
This guide provides a comparative analysis of experimental data and theoretical computational results for 1H-pyrazole-3,4-dicarboxylic acid. We present a framework for validating experimental findings, such as molecular geometry and spectroscopic properties, using computational chemistry methods. Detailed experimental and computational protocols are provided for researchers in the fields of medicinal chemistry, materials science, and drug development. The objective is to offer a clear and structured comparison to demonstrate the power of computational studies in corroborating and understanding experimental data.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization of the molecular structure and properties of these compounds is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.
Experimental techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide valuable insights into the molecular structure and bonding of these molecules.[3] However, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful complementary tool to validate and interpret experimental data. By calculating molecular properties in silico, we can gain a deeper understanding of the electronic structure, vibrational modes, and chemical shifts, which can aid in the definitive assignment of experimental spectra and provide insights into the molecule's reactivity and intermolecular interactions.
This guide focuses on the comparison of experimental data for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, a representative of this class of compounds, with theoretically obtained values. The aim is to provide a clear workflow and data presentation for researchers looking to employ computational methods to validate their experimental findings.
Experimental and Computational Protocols
Experimental Protocols
The experimental data presented in this guide for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid is based on the findings reported by Asma et al. in "Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding".[3]
Synthesis: The synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid was achieved starting from 3-phenyl sydnone. The detailed synthetic procedure is outlined in the aforementioned publication.[3]
X-ray Crystallography: Single-crystal X-ray diffraction data was collected to determine the molecular structure. The crystallographic information, including bond lengths, bond angles, and dihedral angles, is available as supplementary material to the source publication.[3]
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. The reported characteristic peaks are for the O-H, C=O, and C=N stretching vibrations.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.[3]
Computational Protocols
The following computational methodology is proposed for the theoretical validation of the experimental data.
Geometry Optimization: The three-dimensional structure of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid will be modeled and its geometry optimized using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional will be employed with the 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometric parameters for organic molecules. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Spectroscopic Calculations:
-
IR Spectroscopy: The vibrational frequencies will be calculated from the optimized geometry using the same DFT method (B3LYP/6-311++G(d,p)). The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set limitations.
-
NMR Spectroscopy: The ¹H NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations will be performed in the gas phase and, for a more accurate comparison, with a solvent model (e.g., Integral Equation Formalism Polarizable Continuum Model - IEFPCM) to simulate the chloroform solvent used in the experiment.
Data Presentation and Comparison
The following tables summarize the experimental data for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and provide a template for comparison with the results from computational studies.
Table 1: Comparison of Molecular Geometry
| Parameter | Experimental (X-ray) | Computational (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| N1-N2 | [Data from supplementary material of[3]] | [Calculated Value] |
| N1-C5 | [Data from supplementary material of[3]] | [Calculated Value] |
| N2-C3 | [Data from supplementary material of[3]] | [Calculated Value] |
| C3-C4 | [Data from supplementary material of[3]] | [Calculated Value] |
| C4-C5 | [Data from supplementary material of[3]] | [Calculated Value] |
| C3-C(OOH) | [Data from supplementary material of[3]] | [Calculated Value] |
| C4-C(OOH) | [Data from supplementary material of[3]] | [Calculated Value] |
| Bond Angles (degrees) | ||
| N2-N1-C5 | [Data from supplementary material of[3]] | [Calculated Value] |
| N1-N2-C3 | [Data from supplementary material of[3]] | [Calculated Value] |
| N2-C3-C4 | [Data from supplementary material of[3]] | [Calculated Value] |
| C3-C4-C5 | [Data from supplementary material of[3]] | [Calculated Value] |
| N1-C5-C4 | [Data from supplementary material of[3]] | [Calculated Value] |
| Dihedral Angles (degrees) | ||
| Phenyl Ring vs. Pyrazole Ring | [Data from supplementary material of[3]] | [Calculated Value] |
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | Experimental Data | Computational Data |
| IR Spectroscopy (cm⁻¹) | 3427 (O-H stretch)[3] | [Calculated Value] |
| 1717 (C=O stretch)[3] | [Calculated Value] | |
| 1542 (C=N stretch)[3] | [Calculated Value] | |
| ¹H NMR (ppm in CDCl₃) | ||
| H (aromatic multiplet) | 7.41[3] | [Calculated Value] |
| H (aromatic doublet) | 7.53 (J = 7.6 Hz)[3] | [Calculated Value] |
| H (aromatic doublet) | 7.93 (J = 7.6 Hz)[3] | [Calculated Value] |
| H5 (pyrazole ring) | [Value not specified in abstract][3] | [Calculated Value] |
Workflow for Computational Validation
The following diagram illustrates the logical workflow for the computational validation of the experimental findings for this compound.
References
Unveiling the Crystal Structure of 1H-Pyrazole-3,4-dicarboxylic Acid: A Comparative Analysis through X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its chemical behavior and biological activity. This guide provides a comparative analysis of the crystal structure of 1H-pyrazole-3,4-dicarboxylic acid, confirmed by X-ray diffraction, and contrasts it with structurally related pyrazole derivatives. The supporting experimental data and protocols are detailed to ensure reproducibility and facilitate further research.
The arrangement of atoms within a crystal lattice dictates many of a material's properties. X-ray diffraction (XRD) stands as a definitive technique for elucidating this arrangement, providing precise measurements of bond lengths, bond angles, and unit cell parameters. In this guide, we present the crystallographic data for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and compare it with two other pyrazole derivatives: 1H-pyrazole-3,5-dicarboxylic acid monohydrate and 4-chloro-1H-pyrazole-3-carboxylic acid. This comparative approach highlights the structural nuances that arise from different substituent groups on the pyrazole ring.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of the three compounds.
Table 1: Unit Cell Parameters
| Parameter | 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate[1] | 4-Chloro-1H-pyrazole-3-carboxylic acid[1] |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/n | C2/c |
| a (Å) | 13.164(2) | 13.386 | 25.4370(17) |
| b (Å) | 8.889(2) | 3.7500 | 6.9155(5) |
| c (Å) | 17.585(4) | 14.350 | 13.0629(7) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 101.88 | 110.558(6) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2058.5(7) | 704.9 | 2151.6(3) |
| Z | 8 | 4 | 16 |
Table 2: Selected Bond Lengths (Å)
| Bond | 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | 4-Chloro-1H-pyrazole |
| N1-N2 | Not specified | Not specified | 1.346(2)[2] |
| N2-C3 | Not specified | Not specified | 1.334(2)[2] |
| C3-C4 | Not specified | Not specified | Not applicable |
| C4-C5 | Not specified | Not specified | Not applicable |
| C5-N1 | Not specified | Not specified | Not applicable |
| C-Cl | Not applicable | Not applicable | Not specified |
Table 3: Selected Bond Angles (°)
| Angle | 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | 4-Chloro-1H-pyrazole |
| N1-N2-C3 | Not specified | Not specified | Not specified |
| N2-C3-C4 | Not specified | Not specified | Not applicable |
| C3-C4-C5 | Not specified | Not specified | Not applicable |
| C4-C5-N1 | Not specified | Not specified | Not applicable |
| C5-N1-N2 | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that the specific data point was not available in the provided search results.
Experimental Protocols
The following is a representative experimental protocol for single-crystal X-ray diffraction analysis of small organic molecules like pyrazole derivatives.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For pyrazole-carboxylic acids, solvents such as ethanol, methanol, or acetic acid are often employed. The solution is left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.
Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection Instrument: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination[2].
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.
Structure Solution and Refinement
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.
-
Structure Refinement: The initial structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined isotropically or placed in calculated positions.
Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
This guide provides a foundational comparison of the crystal structure of this compound with related molecules, underpinned by established X-ray diffraction methodologies. The provided data and protocols serve as a valuable resource for researchers engaged in the structural characterization of novel compounds.
References
A Comparative Analysis of the Biological Activity of 1H-Pyrazole-3,4-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various 1H-pyrazole-3,4-dicarboxylic acid derivatives. The information is compiled from recent scientific literature to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative data, details experimental methodologies, and visualizes workflows to facilitate understanding and further research.
Antimicrobial Activity
A study by Mert et al. (2014) investigated the antimicrobial properties of a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives against a panel of pathogenic bacteria and fungi.[1] The study utilized a modified agar well diffusion assay to determine the susceptibility of the microorganisms to the synthesized compounds. While the study reported that most of the synthesized molecules exhibited inhibitory effects, particularly against Candida albicans, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for the this compound derivatives were not explicitly detailed in the abstract.[1] However, the research highlighted that the substitution pattern on the pyrazole ring, especially the position of electronegative atoms, plays a crucial role in their antifungal activity.[1]
The following table summarizes the qualitative antimicrobial activity reported for a selection of this compound derivatives from the aforementioned study. It is important to note that for a comprehensive comparison, quantitative data (e.g., MIC values) would be necessary.
Table 1: Summary of Reported Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Organism | Reported Activity | Reference |
| 8 | Dicarboxylic Acid Derivative | Candida parapsilosis, Candida tropicalis, Candida glabrata | Some inhibitory effects | [1] |
| 10 | Dicarboxylic Acid Derivative | Candida parapsilosis, Candida tropicalis, Candida glabrata | Some inhibitory effects | [1] |
| 21 | Dicarboxylic Acid Derivative | Candida parapsilosis, Candida tropicalis, Candida glabrata | Some inhibitory effects | [1] |
| 22 | Dicarboxylic Acid Derivative | Candida parapsilosis, Candida tropicalis, Candida glabrata | Some inhibitory effects | [1] |
Note: The specific structures of compounds 8, 10, 21, and 22 are detailed in the original publication by Mert et al. (2014).[1]
Other Reported Biological Activities
While quantitative comparative data for a series of this compound derivatives in other biological assays is limited in the readily available literature, the broader class of pyrazole derivatives has been extensively studied. These studies indicate potential for:
-
Enzyme Inhibition: Pyrazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), cyclin-dependent kinases (CDKs), and carbonic anhydrases.
-
Cytotoxic Activity: Numerous pyrazole-containing compounds have been evaluated for their anticancer properties against various cancer cell lines.
Further research is required to synthesize and systematically evaluate a library of this compound derivatives to establish clear structure-activity relationships for these other biological targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of these compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a solution of sodium dodecyl sulfate in dilute HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
References
Validating the Purity of Synthesized 1H-Pyrazole-3,4-dicarboxylic Acid: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 1H-pyrazole-3,4-dicarboxylic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The efficacy and safety of any final product derived from this intermediate depend heavily on its purity. Potential impurities, such as unreacted starting materials (e.g., hydrazine derivatives, dicarbonyl compounds) or byproducts from side reactions, must be identified and quantified.[1][2][3][4] This guide focuses on a robust reversed-phase HPLC (RP-HPLC) method for this purpose and compares its performance with alternative analytical techniques.
Comparative Analysis of Purity Validation Methods
While several methods can be employed for the analysis of organic acids, RP-HPLC with UV detection is often the method of choice due to its specificity, sensitivity, and accessibility.[5] The following table summarizes the performance of a validated HPLC method compared to alternative techniques like Gas Chromatography (GC) and Ion Chromatography (IC).
| Parameter | HPLC-UV | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Principle | Separation based on polarity | Separation based on boiling point and volatility | Separation based on ionic interactions |
| Derivatization Required | No | Yes (for volatility) | No |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Typical Run Time | 10-20 minutes | 15-30 minutes | 15-25 minutes |
| Advantages | High resolution, widely available, robust | High sensitivity for volatile compounds | Excellent for a wide range of organic and inorganic ions[6] |
| Disadvantages | Requires chromophores for UV detection | Destructive, requires derivatization for non-volatile analytes | Can have matrix interference |
This data is representative and may vary based on specific instrumentation and experimental conditions.
Experimental Protocols
A detailed protocol for the recommended HPLC method is provided below. This method is designed for high-throughput analysis with excellent resolution and sensitivity for this compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution :
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
Sample Preparation : Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[9][10]
-
Linearity : Determined by injecting a series of standard solutions over a concentration range (e.g., 1-100 µg/mL). The correlation coefficient (R²) should be ≥ 0.999.
-
Precision : Assessed by multiple injections of a homogenous sample. The relative standard deviation (%RSD) for peak areas should be ≤ 2%.[11]
-
Accuracy : Evaluated by spike-recovery studies. The recovery should be within 98-102%.
-
LOD and LOQ : Can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[9][10]
Workflow and Process Visualization
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using the described HPLC method.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The described RP-HPLC method offers a reliable, precise, and accurate approach for the purity determination of synthesized this compound. Its performance, particularly in terms of resolution, sensitivity, and ease of use without derivatization, makes it superior to many alternative techniques for routine quality control. By following the detailed protocol and validation procedures outlined in this guide, researchers can confidently assess the purity of their synthesized compound, ensuring the quality and integrity of their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 9. youtube.com [youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical and Experimental Bond Lengths of 1H-Pyrazole-3,4-Dicarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and theoretically calculated bond lengths in pyrazole-based carboxylic acids. Understanding the nuances between solid-state experimental data and gas-phase theoretical calculations is crucial for the rational design of novel therapeutics and functional materials. Here, we focus on the molecular geometry of 1H-pyrazole-3,4-dicarboxylic acid and its derivatives, offering insights into the structural landscape of this important heterocyclic scaffold.
Data Presentation: A Comparative Analysis of Bond Lengths
The following table summarizes the experimental bond lengths for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, as determined by X-ray crystallography, and compares them with theoretical values calculated for 1H-pyrazole-3-carboxylic acid using Density Functional Theory (DFT). It is important to note that the experimental data is for a phenyl-substituted derivative in the solid state, while the theoretical data is for the unsubstituted parent compound in the gas phase. These differences in substitution and physical state can lead to variations in bond lengths.
| Bond | Atom 1 | Atom 2 | Experimental Bond Length (Å) for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid[1] | Theoretical Bond Length (Å) for 1H-pyrazole-3-carboxylic acid (B3LYP/6-311++G(d,p)) |
| Pyrazole Ring | ||||
| N1-N2 | N1 | N2 | 1.375(2) | 1.337 |
| N1-C5 | N1 | C5 | 1.385(2) | 1.341 |
| N2-C3 | N2 | C3 | 1.332(2) | 1.326 |
| C3-C4 | C3 | C4 | 1.432(2) | 1.425 |
| C4-C5 | C4 | C5 | 1.381(2) | 1.388 |
| Carboxylic Acid (C3) | ||||
| C3-C6 | C3 | C6 | 1.489(2) | 1.501 |
| C6-O1 | C6 | O1 | 1.215(2) | 1.208 |
| C6-O2 | C6 | O2 | 1.311(2) | 1.363 |
| Carboxylic Acid (C4) | - | |||
| C4-C7 | C4 | C7 | 1.502(2) | - |
| C7-O3 | C7 | O3 | 1.209(2) | - |
| C7-O4 | C7 | O4 | 1.318(2) | - |
Experimental and Theoretical Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths presented in this guide for 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid were determined by single-crystal X-ray diffraction. A suitable crystal of the compound was mounted on a diffractometer. Data collection was performed at a controlled temperature to minimize thermal vibrations. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms were typically located in difference Fourier maps and refined with appropriate constraints.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
The theoretical bond lengths for 1H-pyrazole-3-carboxylic acid were obtained from quantum chemical calculations based on Density Functional Theory (DFT). The molecular geometry was optimized in the gas phase without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental bond lengths of a molecule.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and theoretical bond lengths and the subsequent comparative analysis.
References
Cross-Validation of Analytical Data for 1H-pyrazole-3,4-dicarboxylic Acid: A Comparative Guide
This guide provides a comparative analysis of the analytical data for 1H-pyrazole-3,4-dicarboxylic acid and its closely related isomers and derivatives. Due to the limited availability of public domain analytical data for this compound, this document leverages data from its structural analogs to provide a comprehensive cross-validation framework for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the available analytical data for this compound and its comparators. This allows for a side-by-side evaluation of their key analytical characteristics.
Table 1: Physical and Spectroscopic Data
| Property | This compound | 1H-pyrazole-3,5-dicarboxylic acid | 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid |
| CAS Number | 31962-35-3 | 3112-31-0 | Not available |
| Molecular Formula | C₅H₄N₂O₄ | C₅H₄N₂O₄ | C₁₁H₈N₂O₄ |
| Molecular Weight | 156.1 g/mol | 156.1 g/mol | 232.18 g/mol |
| ¹H NMR (DMSO-d₆) | No data available | δ 7.16 (s, 1H, H4) | No data available |
| ¹³C NMR | No data available | No data available | No data available |
| FT-IR (cm⁻¹) | No data available | 3434 (-OH), 1674, 1489 (C=O), 1557, 1445, 1393, 1317, 1266, 1204 (pyrazole ring)[1] | 1712 (C=O), 1582 (C=N)[2] |
| Mass Spec (m/z) | No data available | 156 (M+), 112, 121[3] | No data available |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instruments and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the analyte by analyzing the magnetic properties of its atomic nuclei.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, for chemical shift calibration.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons in different chemical environments.
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample solution (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: Process the data to identify the chemical shifts of each carbon atom, which provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol (Solid Sample - KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the finely powdered sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups, such as O-H (carboxylic acid), C=O (carbonyl), C=N, and C-N (pyrazole ring).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the analyte and to gain structural information from its fragmentation pattern.
Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify the components in a mixture. This is crucial for assessing the purity of the synthesized compound.
Protocol (Reversed-Phase for Aromatic Dicarboxylic Acids):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which for aromatic carboxylic acids often consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acid modifier like perchloric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Column: Use a reversed-phase column (e.g., C18) appropriate for the separation of polar aromatic compounds.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and column temperature. Use a UV detector set at a wavelength where the analyte has strong absorbance (e.g., 200-250 nm).
-
Data Analysis: Inject the sample and record the chromatogram. The retention time is used for identification, and the peak area is used for quantification against a calibration curve.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the cross-validation of analytical data for this compound.
Caption: Workflow for the synthesis, purification, and analytical cross-validation of this compound.
Caption: Hypothetical signaling pathway where a pyrazole derivative acts as a kinase inhibitor.
References
Benchmarking the Performance of 1H-Pyrazole-3,4-Dicarboxylic Acid-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern chemistry, with significant implications for drug development and fine chemical synthesis. Among the diverse array of catalyst scaffolds, those derived from 1H-pyrazole-3,4-dicarboxylic acid are emerging as a promising class of materials, particularly when incorporated into Metal-Organic Frameworks (MOFs). This guide provides a comparative overview of the performance of pyrazole-dicarboxylic acid-based catalysts in key organic transformations, benchmarking them against established alternatives. While direct performance data for catalysts exclusively derived from this compound is limited in publicly available literature, this guide draws upon data from closely related pyrazole-dicarboxylic acid-based MOFs to provide a valuable performance snapshot.
Catalytic Performance in Cross-Coupling Reactions
Cross-coupling reactions are fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients. Pyrazole-based MOFs have demonstrated significant potential in this area, particularly in Suzuki-Miyaura and C-O cross-coupling reactions.
Case Study: C-O Cross-Coupling Reaction
A notable example is the use of a copper-based pyrazolate MOF, PCN-300, which exhibits exceptional activity in the cross-dehydrogenative coupling (CDC) of phenols.[1][2][3][4]
Table 1: Performance Comparison for C-O Cross-Coupling of p-substituted phenols and p-dioxane
| Catalyst | Metal Center | Ligand Type | Yield (%) | Temperature (°C) | Reaction Time (h) | Recyclability |
| PCN-300 | Copper | Porphyrinic Pyrazolate | up to 96 | 120 | 24 | High (at least 5 cycles)[3] |
| Homogeneous Cu-porphyrin | Copper | Porphyrin | Lower than PCN-300 | 120 | 24 | Not reported |
| Cu(NO₃)₂·6H₂O | Copper | - | Lower than PCN-300 | 120 | 24 | Not applicable |
| CuCl₂ | Copper | - | Lower than PCN-300 | 120 | 24 | Not applicable |
Data for PCN-300 and control experiments are sourced from studies on this specific pyrazolate MOF.[1][3]
Case Study: Suzuki-Miyaura Coupling Reaction
Table 2: Performance of a Heterogeneous Palladium Catalyst in Suzuki-Miyaura Coupling
| Catalyst | Active Metal | Support | Reaction | Yield (%) | Temperature | Reaction Time |
| 10% Pd/C | Palladium | Activated Carbon | Aryl halides with arylboronic acids | Excellent | Room Temperature | Varies (e.g., minutes to hours) |
Performance data for Pd/C is based on established literature.[1][5][6][7]
Catalytic Performance in Oxidation Reactions
The selective oxidation of alcohols and sulfides is a critical transformation in organic synthesis. Pyrazole-based MOFs, particularly those containing zirconium or copper, have shown promise as catalysts for these reactions.
Case Study: Aerobic Oxidation of Alcohols
Copper-containing MOFs, in conjunction with a co-catalyst like TEMPO, have been shown to be highly efficient for the aerobic oxidation of a wide range of alcohols.[8][9][10][11]
Table 3: Performance Comparison for Aerobic Oxidation of Benzyl Alcohol
| Catalyst | Metal Center | Co-catalyst | Conversion (%) | Selectivity (%) | Temperature (°C) | Base |
| Cu-MOF | Copper | TEMPO | High | 100 | 70 | Base-free[8][9][10][11] |
| Homogeneous Cu(II)/TEMPO | Copper | TEMPO | Varies | High | Varies | Often requires base |
Data for Cu-MOF is based on studies of copper-containing MOFs for alcohol oxidation.[8][9][10][11]
Case Study: Selective Oxidation of Sulfides
Zirconium-based MOFs have been investigated for the selective oxidation of sulfides to sulfoxides or sulfones.
Table 4: Performance of Zr-based MOFs in the Oxidation of Methyl Phenyl Sulfide
| Catalyst | Metal Center | Oxidant | Product Selectivity | Conversion (%) | Temperature (°C) |
| Zr-MOF (e.g., UiO-66) | Zirconium | H₂O₂ | High for Sulfone | Varies | Varies |
| Alternative Heterogeneous Catalysts | Various | H₂O₂ | Varies | Varies | Varies |
Performance data for Zr-MOFs in sulfide oxidation is based on the available literature.[12][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the reactions discussed.
Protocol 1: C-O Cross-Coupling using a Cu-Pyrazolate MOF (PCN-300)
-
Catalyst Activation: The MOF catalyst is typically activated by heating under vacuum to remove guest molecules from the pores.
-
Reaction Setup: In a reaction vessel, combine the phenol substrate (0.25 mmol), p-dioxane (2 mL), the PCN-300 catalyst (1.86 mol%), and di-tert-butyl peroxide (DTBP) (5.66 equiv).[1][3]
-
Reaction Conditions: The mixture is heated to 120 °C and stirred for 24 hours.[1][3]
-
Work-up and Analysis: After cooling, the catalyst is separated by centrifugation. The supernatant is then analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield of the coupled product.
-
Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused in subsequent reactions.[3]
Protocol 2: Suzuki-Miyaura Coupling using Pd/C
-
Reaction Setup: To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and the 10% Pd/C catalyst (e.g., 1-5 mol% of Pd).
-
Solvent: A suitable solvent system, such as a mixture of an organic solvent (e.g., ethanol, toluene) and water, is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Analysis: The catalyst is removed by filtration. The filtrate is then subjected to a standard aqueous work-up, and the product is purified by column chromatography. The yield and purity are determined by weighing the isolated product and by spectroscopic analysis.
Protocol 3: Aerobic Oxidation of Alcohols using a Cu-MOF
-
Reaction Setup: In a reaction vial, a solution of the alcohol substrate (1.0 mmol) and TEMPO (1.0 mmol) in acetonitrile (6 mL) is prepared.[8][9][10][11]
-
Catalyst Addition: The Cu-MOF catalyst (1 mol%) is added to the solution.[8][9][10][11]
-
Reaction Conditions: The mixture is heated at 70 °C under atmospheric air (open to the air) with stirring.[8][9][10][11]
-
Analysis: The reaction progress is monitored by GC. After completion, the catalyst is filtered off, and the conversion and selectivity are determined from the GC analysis of the filtrate.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is facilitated by clear visualizations.
References
- 1. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient metal organic framework (MOF)-based copper catalysts for the base-free aerobic oxidation of various alcohols - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28743C [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Highly efficient metal organic framework (MOF)-based copper catalysts for the base-free aerobic oxidation of various alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Deep Oxidative Desulfurization of Planar Compounds Over Functionalized Metal–Organic Framework UiO-66(Zr): An Optimization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal Procedures for 1H-pyrazole-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides comprehensive guidance on the proper disposal of 1H-pyrazole-3,4-dicarboxylic acid (CAS No. 31962-35-3), ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on current safety data and best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While the chemical, physical, and toxicological properties have not been thoroughly investigated, it is known to be highly flammable and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Use safety glasses with side-shields conforming to EN166 or equivalent.
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For a higher level of protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and its contaminated containers.
1. Waste Identification and Segregation:
-
Characterize the waste material. This includes pure this compound, solutions containing the compound, and any materials contaminated with it (e.g., personal protective equipment, filter paper, containers).
-
Segregate the waste from other laboratory waste streams to avoid incompatible chemical reactions.
2. Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
3. Disposal Method:
-
Primary Disposal Route: The recommended method of disposal is incineration. Burn the material in a chemical incinerator equipped with an afterburner and scrubber. Extra care should be taken during ignition as the material is highly flammable.[1]
-
Alternative Disposal: Surplus and non-recyclable solutions should be offered to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Environmental Precaution: Do not let the product enter drains.[1]
4. Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material. Keep it in a suitable, closed container for disposal.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 31962-35-3 | [1] |
| Molecular Formula | C5H4N2O4 | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
Experimental Protocols
The disposal procedures outlined above are derived from safety data sheets and do not involve experimental protocols. For handling and safety procedures, refer to the material's Safety Data Sheet (SDS).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1H-pyrazole-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 1H-pyrazole-3,4-dicarboxylic acid (CAS No. 31962-35-3). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact. | Select based on the concentration and amount of the substance being handled. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | NIOSH (US) or CEN (EU) approved respirators.[1] |
Hazard Identification and First Aid
This compound is classified as an irritant and may be harmful if swallowed or inhaled. It can cause skin, eye, and respiratory irritation.[2][3] The toxicological properties have not been thoroughly investigated.[1][2]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
| Procedure | Guidelines |
| Handling | Avoid contact with skin, eyes, and clothing.[1][2] Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area with appropriate exhaust ventilation.[1] Wash hands thoroughly after handling.[1][2] |
| Storage | Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action must be taken.
| Procedure | Guidelines |
| Spill Containment | Evacuate personnel to a safe area. Use personal protective equipment. Avoid breathing dust and vapors.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1] |
| Disposal | Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Do not let the product enter drains.[1] Contaminated packaging should be disposed of as an unused product.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
